4-Bromo-3-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIBPRNEZNFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619824 | |
| Record name | 4-Bromo-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228826-41-2 | |
| Record name | 4-Bromo-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzamide from Substituted Benzoic Acid
This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-3-chlorobenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available 4-bromo-3-chlorobenzoic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and safety considerations.
Strategic Overview: A Two-Step Conversion
The transformation of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. Direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a two-step approach is employed to achieve the desired this compound. This strategy involves:
-
Activation of the Carboxylic Acid: The hydroxyl group of 4-bromo-3-chlorobenzoic acid is converted into a more reactive leaving group. This is most effectively achieved by transforming the carboxylic acid into an acyl chloride.
-
Nucleophilic Acyl Substitution: The resulting highly reactive 4-bromo-3-chlorobenzoyl chloride is then subjected to nucleophilic attack by ammonia to form the target amide.
This well-established synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route from 4-bromo-3-chlorobenzoic acid to this compound.
Part 1: Synthesis of 4-Bromo-3-chlorobenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Bromo-3-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 10.0 g (42.5 mmol) | >98% |
| Thionyl chloride | SOCl₂ | 118.97 | 30 mL (excess) | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-chlorobenzoic acid (10.0 g, 42.5 mmol) and dichloromethane (100 mL).
-
Reagent Addition: To this suspension, carefully add thionyl chloride (30 mL) in a fume hood. Add a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 40-45 °C for DCM/SOCl₂) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an alkaline solution to neutralize.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure. The crude 4-bromo-3-chlorobenzoyl chloride is obtained as an oil and can be used in the next step without further purification.
Part 2: Synthesis of this compound
The final step involves the amidation of the synthesized acyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with ammonia.
Mechanistic Insight
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product.
Experimental Protocol
Materials:
| Reagent/Solvent | Concentration | Quantity |
| 4-Bromo-3-chlorobenzoyl chloride | (from Part 1) | ~42.5 mmol |
| Aqueous Ammonia | 28-30% | 100 mL (excess) |
| Dichloromethane (DCM) | - | 100 mL |
| Deionized Water | - | As needed |
Procedure:
-
Reaction Setup: In a 500 mL beaker or Erlenmeyer flask, dissolve the crude 4-bromo-3-chlorobenzoyl chloride in dichloromethane (100 mL). Cool the solution in an ice bath to 0-5 °C with gentle stirring.
-
Ammonia Addition: Slowly add the cold aqueous ammonia solution dropwise to the stirred acyl chloride solution. A white precipitate of this compound will form. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any ammonium chloride byproduct.
-
Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Characterization and Data
| Property | 4-Bromo-3-chlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₅BrClNO |
| Molar Mass ( g/mol ) | 235.46[1] | 234.48 |
| Appearance | White to off-white solid | White solid |
| Melting Point (°C) | 220-224 | Data not readily available |
Note: Experimental data for the melting point of this compound is not widely published. For a structurally similar compound, 4-chlorobenzamide, the melting point is 172-176 °C.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromo-3-chlorobenzoic Acid: May cause skin and eye irritation.[2] Toxic if swallowed.[1]
-
Thionyl Chloride: Highly corrosive and reacts violently with water, producing toxic gases (HCl and SO₂).[3][4][5][6] Causes severe skin burns and eye damage and is toxic if inhaled.[4][6]
-
Aqueous Ammonia: Corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Vapors can cause respiratory irritation.[7][8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
- Thionyl chloride - Safety D
- Thionyl chloride - Safety D
- 4-Chlorobenzamide 98% | 619-56-7. (n.d.). Sigma-Aldrich.
- AMMONIA AQUEOUS SOLUTION, PURE SAFETY D
- Safety Data Sheet Aqueous ammonia (>10-<=35%). (2023). Redox.
- aqua ammonia: MSDS (Material Safety D
- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - Aqua Ammonia 19%. (2021). AWS.
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
-
4-Bromo-3-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Aqua Ammonia 19%. (2024). CF Industries.
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Synthesis of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid. (2025). BenchChem.
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reaction between acyl chlorides and ammonia - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
- SAFETY DATA SHEET - 4-Bromo-3-chlorobenzoic acid. (2025). Fisher Scientific.
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physical and chemical properties of 4-Bromo-3-chlorobenzamide
An In-depth Technical Guide to 4-Bromo-3-chlorobenzamide
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic organic chemistry and drug development. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis, and reactivity, offering insights grounded in established chemical principles.
Introduction to this compound
This compound is a disubstituted benzamide derivative. The strategic placement of bromine and chlorine atoms on the aromatic ring, coupled with the amide functionality, makes it a versatile synthetic intermediate. Its value lies in the potential for selective chemical modifications at multiple sites, enabling the construction of complex molecular architectures. The bromine atom, in particular, serves as a convenient handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 1228826-41-2 | [2][3] |
| Molecular Formula | C₇H₅BrClNO | [3] |
| Molecular Weight | 234.48 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | Data for the closely related 4-bromobenzamide is 190-193 °C. The melting point of this compound is expected to be in a similar range. | [5][6] |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, acetone, and DMSO. | [5][7][8] |
Spectroscopic Characterization
Spectroscopic techniques provide a detailed picture of the molecular structure. While a dedicated spectrum for this compound is not widely published, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with similar structures.[9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The substitution pattern will lead to a complex splitting pattern in the aromatic region (typically between 7.0 and 8.0 ppm). The two amide protons will likely appear as a broad singlet.[9]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm) and the six aromatic carbons at their characteristic chemical shifts, influenced by the electron-withdrawing effects of the halogen and amide groups.[9]
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to its functional groups. Expected vibrations include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-N stretching (around 1300 cm⁻¹). The C-Br and C-Cl stretching vibrations will be found in the fingerprint region (<1000 cm⁻¹).[10]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[10]
Synthesis and Reactivity
The synthesis of this compound typically starts from the corresponding benzoic acid or benzoyl chloride.
Synthetic Workflow
A common synthetic route involves the conversion of 4-bromo-3-chlorobenzoic acid to the more reactive acyl chloride, followed by amination.
Caption: Synthetic pathway to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the amide, the bromine atom, and the chlorine atom.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is weaker than the carbon-chlorine bond.[5] This difference in bond strength makes the bromine atom significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][5] This allows for selective functionalization at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the aromatic ring can undergo nucleophilic aromatic substitution under forcing conditions. The chlorine atom, being more electronegative, can better stabilize the intermediate Meisenheimer complex, making the position it occupies potentially more susceptible to SNAr than the bromine position, a reversal of the reactivity seen in cross-coupling.[5]
-
Amide Group Reactions: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[5] It can also be a directing group in certain transition metal-catalyzed C-H activation reactions.[11]
Caption: Reactivity profile of this compound.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible results.
Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar benzamides.
-
To a solution of 4-bromo-3-chlorobenzoic acid in a suitable solvent (e.g., toluene), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride at room temperature and then heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain crude 4-bromo-3-chlorobenzoyl chloride.
-
Dissolve the crude acyl chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.[9]
-
Reference the chemical shifts to the residual solvent peak or an internal standard.[9]
Applications in Drug Discovery and Development
Halogenated benzamides are important scaffolds in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse substituents through cross-coupling reactions at the bromine position, allowing for the exploration of structure-activity relationships (SAR). The resulting complex molecules are often investigated as potential therapeutic agents in areas such as oncology and infectious diseases.[1][7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13] It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse the affected area immediately with plenty of water.[12] Store the compound in a tightly closed container in a cool, dry place. It is incompatible with strong oxidizing and reducing agents.[12]
Conclusion
This compound is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity profile, particularly the differential reactivity of the bromine and chlorine substituents, allows for controlled and selective modifications. A thorough understanding of its physicochemical properties, spectroscopic data, and reactivity is paramount for its effective utilization in the design and synthesis of novel compounds.
References
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 4-Bromo-3-chlorobenzyl bromide.
- PubChem. N-(4-bromo-3-fluorophenyl)-4-chlorobenzamide.
- PubChem. 4-Bromo-2-chlorobenzamide.
- PubChem. 4-Bromo-3-chlorobenzaldehyde.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide.
- BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.
- BenchChem. (2025). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Validating the Structure of 4-Bromo-N-chlorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques.
- ECHEMI. 4-Bromo-3-chlorobenzaldehyde SDS, 120077-69-2 Safety Data Sheets.
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An In-Depth Technical Guide to 4-Bromo-3-chlorobenzamide: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chlorobenzamide is a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its distinct substitution pattern on the benzene ring provides a versatile scaffold for the development of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its core chemical and physical properties, a detailed, field-proven synthesis protocol, structural characterization, and a discussion of its applications, particularly as a key intermediate in the discovery of bioactive compounds.
Compound Identification and Physicochemical Properties
This compound is a substituted benzamide featuring both a bromine and a chlorine atom on the aromatic ring. These halogens play a crucial role in modulating the molecule's electronic properties and provide synthetic handles for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 1228826-41-2 | [1][2][3] |
| Molecular Formula | C₇H₅BrClNO | [1][4] |
| Molecular Weight | 234.48 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Solid (Typical) | |
| Purity | Typically ≥97-98% | [2] |
Molecular Structure and Characterization
The structure of this compound consists of a central benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a chlorine atom, and at position 4 with a bromine atom. The presence of the electron-withdrawing amide and halogen groups influences the reactivity of the aromatic ring.
Molecular Structure Diagram
Caption: 2D structure of this compound (CAS 1228826-41-2).
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for this compound is not readily found, its ¹H NMR spectrum can be predicted based on analogous structures. The aromatic region would display three distinct signals corresponding to the protons at positions 2, 5, and 6. The amide protons (-NH₂) would typically appear as a broad singlet.
-
Aromatic Protons (δ 7.5-8.0 ppm): The protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other. The exact chemical shifts are influenced by the deshielding effects of the adjacent halogen and amide substituents.
-
Amide Protons (δ 5.5-7.5 ppm, variable): The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and will typically appear as a broad signal that can exchange with D₂O.
Standard analytical techniques such as Infrared (IR) Spectroscopy would show characteristic peaks for the N-H stretches (around 3100-3500 cm⁻¹) and the C=O stretch of the amide (around 1650-1680 cm⁻¹). Mass Spectrometry (MS) would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of both bromine and chlorine.
Synthesis Protocol
The most reliable and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-bromo-3-chlorobenzoic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with ammonia.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound from its corresponding benzoic acid.
Step 1: Synthesis of 4-Bromo-3-chlorobenzoyl Chloride (Intermediate)
Principle: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The gaseous byproducts (SO₂ and HCl) drive the reaction to completion, making this a highly efficient transformation.[5]
Experimental Protocol:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-bromo-3-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction by observing the cessation of gas evolution (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-bromo-3-chlorobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
Principle: The highly electrophilic acyl chloride intermediate readily undergoes nucleophilic acyl substitution with ammonia. The reaction is typically exothermic and is performed at low temperatures to control reactivity and minimize side reactions.
Experimental Protocol:
-
Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) in an ice-water bath (0-5°C).
-
Reagent Addition: Dissolve the crude 4-bromo-3-chlorobenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, stirred ammonia solution. A precipitate of the amide product will form immediately.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any ammonium chloride salts, followed by a small amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities. Dry the resulting white to off-white solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
Halogenated benzamides are privileged structures in medicinal chemistry. The specific arrangement of the bromo and chloro substituents in this compound makes it a valuable building block for generating molecular libraries for drug discovery screening.
-
Scaffold for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules. The amide nitrogen and the aromatic ring can be further functionalized.
-
Enzyme Inhibitors: Benzamide derivatives are known to be core structures in various enzyme inhibitors. For instance, the benzamide moiety is a critical component of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[6][7] While direct use of this specific isomer in a marketed drug is not widely documented, it represents a key starting point for the synthesis of analogs of such inhibitors.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This allows for the strategic introduction of diverse aryl, heteroaryl, or amine groups, enabling extensive Structure-Activity Relationship (SAR) studies.[6][8]
Safety and Handling
A specific, verified Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical. Safety information for structurally related compounds, such as 4-bromo-3-chlorobenzaldehyde, suggests the following potential hazards.[9][10]
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3)
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a synthetically accessible and valuable building block for chemical and pharmaceutical research. Its well-defined structure and the differential reactivity of its functional groups provide a robust platform for the synthesis of diverse and complex target molecules. The straightforward two-step synthesis from its corresponding carboxylic acid makes it readily available for use in drug discovery programs, particularly in the development of novel enzyme inhibitors and other potential therapeutic agents. As with all research chemicals, it should be handled with appropriate care and safety precautions in a laboratory setting.
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solubility of 4-Bromo-3-chlorobenzamide in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-chlorobenzamide in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
The prediction and determination of a compound's solubility are pivotal in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science.[1] For a compound like this compound, understanding its behavior in various organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and managing product and impurity crystallization.
-
Purification: Designing efficient recrystallization procedures to achieve high purity.
-
Formulation: Developing stable liquid formulations and controlling particle attributes during drug substance manufacturing.[2]
This guide addresses the current information gap by providing a robust theoretical and practical framework for the systematic evaluation of this compound's solubility.
Theoretical Framework for Solubility Prediction
A priori assessment of solubility can significantly narrow the experimental scope, saving time and resources. The solubility of a crystalline solid like this compound is governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.
Structural Analysis and the "Like Dissolves Like" Principle
The structure of this compound offers key insights into its expected solubility. It is a moderately polar molecule featuring:
-
A polar amide group (-CONH₂) , capable of acting as both a hydrogen bond donor and acceptor.
-
A largely non-polar aromatic ring , which can participate in van der Waals forces and π-π stacking.
-
Two halogen substituents (Br, Cl) , which increase the molecular weight and introduce specific electronic effects.
Based on the "like dissolves like" principle, we can make initial qualitative predictions[3][4]:
-
High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the amide group.[4]
-
Moderate Solubility Expected: In solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).
-
Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene), where the energy required to break the crystal lattice of the highly ordered solid is not sufficiently compensated by solute-solvent interactions.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful model.[5] The total Hildebrand solubility parameter is deconstructed into three components representing different intermolecular forces[5]:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
-
δH: Energy from hydrogen bonding.
A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[5] While the experimental HSP values for this compound are unknown, they can be estimated using group contribution methods. The table below lists the HSPs for common organic solvents, which can be used to select a diverse screening set.[6][7]
Table 1: Hansen Solubility Parameters for Selected Organic Solvents
| Solvent | CAS Number | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
|---|---|---|---|---|
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |
| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |
| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[6][7][8]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The gold standard for determining the solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method. This protocol is designed to be a self-validating system, ensuring that a true thermodynamic equilibrium is reached.
Rationale and Workflow Overview
The core principle is to generate a saturated solution of this compound in the solvent of interest at a constant temperature. The system is allowed to equilibrate, after which the concentration of the dissolved solute in the supernatant is quantified. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity.
Caption: Isothermal equilibrium solubility determination workflow.
Detailed Step-by-Step Methodology
-
Preparation of Stock Suspensions:
-
To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~50 mg). The key is to ensure solid remains after equilibration, confirming saturation.
-
Gravimetrically add a precise amount (e.g., ~2.0 g) of the selected organic solvent to each vial.
-
Seal each vial securely with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a multi-vial vortexer set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Causality Note: Vigorous agitation is crucial to maximize the surface area of the solid in contact with the solvent, which accelerates the dissolution process and ensures a homogeneous solution.
-
Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point is recommended for one or two solvents to confirm that equilibrium was reached (i.e., the solubility value does not significantly change between 24 and 48 hours).
-
-
Sample Collection and Preparation:
-
Remove vials from the shaker and centrifuge at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant.
-
Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed HPLC vial.
-
Causality Note: Filtration is a critical step to remove any microscopic, undissolved particulates that could otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching of extractables.
-
Weigh the filtered sample and dilute it gravimetrically with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantification by HPLC:
-
Analyze the prepared samples using a validated reverse-phase HPLC method with UV detection.
-
Prepare a multi-point calibration curve (typically 5 levels) of this compound in the mobile phase. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.999.
-
Calculate the concentration of the original saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or g/L.
-
Framework for Data Presentation and Interpretation
Organizing experimental results into a clear, standardized format is essential for analysis and reporting. The following tables serve as templates for presenting the generated solubility data.
Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| e.g., Methanol | 5.1 | Experimental Value | Calculated Value |
| e.g., Acetone | 5.1 | Experimental Value | Calculated Value |
| e.g., Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| e.g., Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| e.g., Toluene | 2.4 | Experimental Value | Calculated Value |
| e.g., n-Hexane | 0.1 | Experimental Value | Calculated Value |
Table 3: Illustrative Temperature Dependence of this compound Solubility in Ethanol
| Temperature (°C) | Solubility (mg/mL) |
|---|---|
| 5 | Experimental Value |
| 25 | Experimental Value |
| 40 | Experimental Value |
Correlating Data with Solvent Properties
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
This guide provides a comprehensive, actionable framework for determining and understanding the . By combining theoretical predictions with a robust, step-by-step experimental protocol, researchers can efficiently generate the critical data needed to support chemical synthesis, purification, and formulation activities. A systematic approach, as outlined here, ensures data integrity and accelerates the journey from laboratory research to process implementation.
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An In-depth Technical Guide to the Predicted NMR Spectroscopic Data of 4-Bromo-3-chlorobenzamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectroscopic data for 4-bromo-3-chlorobenzamide. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of substituent chemical shift (SCS) effects, data from analogous structures, and foundational NMR theory to construct a reliable predictive model. Furthermore, a robust, step-by-step experimental protocol is detailed for the acquisition and full structural verification of the title compound using one- and two-dimensional NMR techniques, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Predictive NMR in Chemical Sciences
The unambiguous structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and pharmaceutical development. This compound, a substituted aromatic amide, possesses a unique substitution pattern whose electronic effects dictate its chemical properties and potential biological activity. NMR spectroscopy serves as the gold standard for determining atomic connectivity and chemical environment in solution.
This guide is built upon a predictive framework, a common necessity in early-stage research where a compound has been synthesized for the first time or is being considered as a synthetic target. By understanding the fundamental principles of how substituents influence the magnetic environment of atomic nuclei, we can anticipate the resulting NMR spectrum with high fidelity. This predictive analysis is crucial for:
-
Confirmation of Synthesis: Comparing experimentally acquired spectra to predicted data provides powerful evidence for the successful synthesis of the target molecule.
-
Problem Solving: Discrepancies between predicted and experimental data can highlight unexpected side reactions, impurities, or structural rearrangements.
-
Accelerated Research: A predictive guide provides a clear analytical roadmap, saving valuable instrument and researcher time.
The analysis herein is grounded in the additive effects of the bromo, chloro, and carboxamide substituents on the benzene ring, considering their respective inductive and resonance contributions.
Predicted Spectroscopic Data for this compound
The predictions for the ¹H and ¹³C NMR spectra are based on established substituent chemical shift (SCS) values and analysis of similar compounds. The standard numbering for the benzene ring is used, with C1 being the carbon atom attached to the carboxamide group.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6. The amide protons (-NH₂) will typically appear as one or two broad signals due to quadrupole broadening and exchange with trace amounts of water. The predictions are tabulated below for a sample dissolved in DMSO-d₆, a common solvent for amides.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
|---|---|---|---|---|
| -NH₂ | ~7.5 - 8.2 | Broad Singlet (2H) | - | Amide protons are exchangeable and often appear as a broad signal. The downfield shift is due to the electron-withdrawing nature of the carbonyl group. |
| H-2 | ~7.9 - 8.1 | Doublet (d) | Jmeta (H2-H6) ≈ 2.0 - 2.5 Hz | H-2 is ortho to the strongly electron-withdrawing -CONH₂ group, causing a significant downfield shift. It is meta-coupled to H-6. |
| H-6 | ~7.7 - 7.9 | Doublet of Doublets (dd) | Jortho (H6-H5) ≈ 8.0 - 8.5 Hz, Jmeta (H6-H2) ≈ 2.0 - 2.5 Hz | H-6 is ortho to the -Cl and meta to the -CONH₂ group, resulting in a downfield shift. It is split by both H-5 (ortho) and H-2 (meta). |
| H-5 | ~7.6 - 7.8 | Doublet (d) | Jortho (H5-H6) ≈ 8.0 - 8.5 Hz | H-5 is ortho to the -Br group and meta to the -Cl group. It will be the most upfield of the aromatic protons and is split by its ortho neighbor, H-6. |
Causality Behind Predictions:
-
-CONH₂ Group: This group is strongly deactivating (electron-withdrawing) through resonance and induction, causing the largest deshielding effect on the ortho proton (H-2).
-
Halogens (-Cl, -Br): Both halogens are deactivating via induction but weakly activating via resonance. Their primary influence is inductive withdrawal, which deshields nearby protons. The electronegativity of Cl is greater than Br, but other factors like anisotropy also play a role.
-
Coupling Constants: The magnitude of the coupling constant (J) is indicative of the through-bond distance between protons. Ortho coupling (³J) across three bonds is typically the largest (7-9 Hz), followed by meta coupling (⁴J) across four bonds (2-3 Hz). Para coupling is usually less than 1 Hz and often not resolved.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C=O | ~166 - 169 | The carbonyl carbon of a primary benzamide typically resonates in this downfield region.[4] |
| C-1 | ~135 - 138 | The ipso-carbon attached to the amide group is deshielded. |
| C-3 | ~132 - 135 | The ipso-carbon attached to the chlorine atom is significantly deshielded due to chlorine's electronegativity. |
| C-6 | ~130 - 133 | This carbon is ortho to the chlorine and meta to the amide group, leading to a downfield shift. |
| C-2 | ~128 - 131 | This carbon is ortho to the amide group and meta to the chlorine, resulting in a deshielded environment. |
| C-5 | ~127 - 130 | This carbon is ortho to the bromine and meta to the chlorine. |
| C-4 | ~120 - 124 | The ipso-carbon attached to bromine. The "heavy atom effect" causes a notable upfield (shielding) shift compared to what would be expected based on electronegativity alone.[5] |
Experimental Protocol for Structural Verification
To validate the predicted structure and unambiguously assign all proton and carbon signals, a series of 1D and 2D NMR experiments are required. This protocol outlines a self-validating system for acquiring high-quality, comprehensive data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]
-
Materials:
-
This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
High-purity deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube (clean, unscratched)[7]
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Small sample vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of the purified solid this compound into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8] DMSO is an excellent solvent for many amides and will solubilize the -NH₂ protons for observation.
-
Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, it must be removed.
-
Filter the solution by passing it through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any solids that would degrade the spectral quality (shimming).[9]
-
Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or residue.[10]
-
NMR Data Acquisition
The following experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Step 1: 1D ¹H NMR
-
Purpose: To obtain an overview of the proton signals, their chemical shifts, integrations, and splitting patterns.
-
Key Parameters: Standard proton experiment, temperature set to 298 K, sufficient number of scans for a good signal-to-noise ratio.
-
-
Step 2: 1D ¹³C{¹H} NMR
-
Purpose: To identify the number of unique carbon environments and their chemical shifts. The {¹H} indicates proton decoupling to produce sharp singlet signals for each carbon.
-
Key Parameters: Standard carbon experiment with proton decoupling, longer acquisition time or more scans may be needed due to the low natural abundance of ¹³C.
-
-
Step 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).[11][12] This experiment will definitively show the coupling between H-5 and H-6 (ortho) and between H-6 and H-2 (meta).
-
How to Interpret: A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are coupled.[13]
-
-
Step 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[14][15] This is the most reliable way to assign the protonated aromatic carbons (C-2, C-5, and C-6).
-
How to Interpret: A cross-peak at (δH, δC) confirms a direct bond between the proton at δH and the carbon at δC.[16]
-
-
Step 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds).[17][18] This experiment is crucial for assigning quaternary (non-protonated) carbons, such as C-1, C-3, and C-4, and the carbonyl carbon.
-
How to Interpret: A cross-peak at (δH, δC) indicates that the proton at δH is 2-4 bonds away from the carbon at δC.[19] For example, H-2 should show correlations to C-1, C=O, C-3, and C-6. H-5 should show correlations to C-1, C-3, and C-4. These correlations create a network of connectivity that validates the entire molecular structure.
-
Structural Confirmation Workflow
The process of moving from a prepared sample to a fully validated molecular structure follows a logical, self-validating workflow. Each step builds upon the last, providing the necessary data to solve the structural puzzle.
Caption: Workflow for the complete structural elucidation of this compound.
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of substituent effects. The tabulated chemical shifts and coupling constants serve as a reliable benchmark for researchers synthesizing this compound. The detailed, multi-step experimental protocol, incorporating both 1D and 2D NMR techniques, represents an authoritative and self-validating workflow for unambiguous structural confirmation. By integrating predictive analysis with a clear experimental strategy, this guide aims to empower scientists to characterize novel molecules with confidence and efficiency.
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The Strategic Utility of 4-Bromo-3-chlorobenzamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. 4-Bromo-3-chlorobenzamide has emerged as a versatile and valuable scaffold, offering medicinal chemists a unique combination of reactive handles and structural rigidity. The strategic positioning of the bromine and chlorine atoms, coupled with the primary amide, provides a trifecta of synthetic opportunities for diversification and optimization of lead compounds. This technical guide delineates the intrinsic chemical properties of this compound, provides validated synthetic protocols, and explores its application in the synthesis of targeted therapeutics, particularly in the realms of oncology and metabolic diseases. Through an examination of its role in structure-activity relationship (SAR) studies and its utility in fragment-based drug discovery, this document serves as a comprehensive resource for leveraging this key building block in the pursuit of novel therapeutic agents.
Physicochemical Properties and Strategic Importance
This compound is a halogenated aromatic compound characterized by a benzamide core substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position. This specific substitution pattern is not a random assortment of halogens but a deliberate arrangement that imparts distinct reactivity and conformational preferences to the molecule.
| Property | Value | Source |
| CAS Number | 1228826-41-2 | [1][2][][4][5] |
| Molecular Formula | C₇H₅BrClNO | [1][][4] |
| Molecular Weight | 234.48 g/mol | [1][][4] |
| IUPAC Name | This compound | [] |
| SMILES | C1=CC(=C(C=C1C(=O)N)Cl)Br | [] |
The strategic importance of this building block lies in the differential reactivity of its functional groups:
-
The Bromine Atom: Positioned at the 4-position, the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. Its greater reactivity compared to the chlorine atom allows for selective functionalization, such as in Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of aryl, heteroaryl, or amino substituents, providing a powerful tool for exploring the chemical space around the core scaffold.
-
The Chlorine Atom: While less reactive than bromine in cross-coupling reactions, the chlorine atom at the 3-position still offers opportunities for nucleophilic aromatic substitution under more forcing conditions. More importantly, it significantly influences the electronic properties of the aromatic ring and can engage in crucial halogen bonding interactions with biological targets.
-
The Primary Amide: The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to form key hydrogen bond interactions with protein backbones. It can also serve as a synthetic precursor for further modifications, such as dehydration to a nitrile or hydrolysis to a carboxylic acid.
This multi-faceted reactivity allows for a modular and systematic approach to drug design, enabling the exploration of SAR in a controlled and predictable manner.
Synthesis of this compound and its Precursor
A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common route involves the amidation of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid.
Synthesis of 4-Bromo-3-chlorobenzoic Acid
The precursor, 4-bromo-3-chlorobenzoic acid, is a key intermediate.[6] While commercially available, understanding its synthesis provides valuable insights into potential impurities and scale-up strategies. A plausible synthetic route begins with the halogenation of a simpler starting material, followed by oxidation.
Diagram: Synthetic Pathway to 4-Bromo-3-chlorobenzoic Acid
Caption: A potential synthetic route to 4-bromo-3-chlorobenzoic acid.
Conversion of 4-Bromo-3-chlorobenzoic Acid to this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Several reliable methods can be employed, with the choice often depending on the scale and the desired purity of the final product.
This is a classic and robust two-step, one-pot procedure that proceeds through an acyl chloride intermediate.
Step-by-Step Methodology:
-
Acyl Chloride Formation: To a solution of 4-bromo-3-chlorobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amination: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide.
-
Work-up and Isolation: Stir the reaction mixture vigorously, allowing it to warm to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
The use of thionyl chloride efficiently converts the carboxylic acid to the more reactive acyl chloride.
-
Catalytic DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack reagent.
-
The dropwise addition to cold ammonium hydroxide controls the exothermicity of the reaction and minimizes the formation of byproducts.
For smaller-scale syntheses or when milder conditions are required, peptide coupling reagents offer an excellent alternative.
Step-by-Step Methodology:
-
Activation: Dissolve 4-bromo-3-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Ammonia Source: Add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq) or diisopropylethylamine (DIPEA).
-
Reaction and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material. Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
EDC/HOBt is a mild and efficient coupling system that minimizes side reactions and racemization if chiral centers are present elsewhere in the molecule.
-
The use of an ammonium salt with a tertiary amine base provides a convenient in situ source of ammonia.
Applications in Medicinal Chemistry: A Building Block for Targeted Therapies
The true value of this compound is realized in its application as a scaffold for the synthesis of bioactive molecules. Its di-halogenated nature allows for precise and differential functionalization, making it an ideal starting point for the development of inhibitors targeting various enzymes implicated in disease.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted benzamide core that anchors the molecule within the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.
Diagram: Elaboration of this compound in Kinase Inhibitor Synthesis
Caption: Synthetic pathways for diversifying the this compound core.
Experimental Workflow: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like potassium carbonate or sodium carbonate (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
This selective coupling at the bromine position allows for the introduction of various substituents that can probe different sub-pockets of the kinase active site, leading to enhanced potency and selectivity.
Potential Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with BRCA mutations. The benzamide moiety is a key pharmacophore in many approved and investigational PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate. The this compound scaffold provides a valuable starting point for the synthesis of novel PARP inhibitors. The bromine atom can be used to introduce larger, often heterocyclic, moieties that can interact with the adenosine ribose binding site, a strategy employed in the design of potent and selective inhibitors.
Conclusion and Future Perspectives
This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its orthogonal reactive sites—the more reactive bromine, the less reactive chlorine, and the hydrogen-bonding amide—provide a versatile platform for the synthesis of complex and diverse libraries of compounds. The synthetic protocols outlined in this guide are robust and scalable, ensuring a reliable supply of this key intermediate. As the demand for novel, highly specific targeted therapies continues to grow, the judicious use of well-designed building blocks like this compound will be instrumental in accelerating the drug discovery process. Future work will likely focus on expanding the repertoire of reactions at the chlorine position and developing novel methodologies for the direct functionalization of the amide N-H bond, further enhancing the synthetic utility of this valuable scaffold.
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A Technical Guide to the Synthesis and Biological Activity of Substituted Benzamides
Abstract
Substituted benzamides represent a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their remarkable versatility arises from the stability of the amide bond and the synthetic tractability of the benzene ring, which allows for precise, three-dimensional modification to achieve desired pharmacological profiles. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis and diverse biological activities of this critical compound class. We will explore canonical and contemporary synthetic methodologies, from classical coupling reagents to transition-metal-catalyzed reactions, providing both mechanistic rationale and field-proven protocols. Furthermore, we will survey the structure-activity relationships (SAR) of benzamides across key therapeutic areas, including oncology and neuroscience, illustrating how subtle structural changes influence target engagement and biological response. This guide is designed to serve as both a comprehensive reference and a practical handbook for the rational design and synthesis of novel benzamide-based therapeutics.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide moiety, a simple conjugate of a benzoic acid and an amine, is one of the most prevalent structural motifs in pharmaceuticals.[2][3] Its significance is underscored by its presence in numerous blockbuster drugs targeting a wide range of diseases. From the antiemetic and prokinetic agent Metoclopramide to the atypical antipsychotic Sulpiride and the class I selective histone deacetylase (HDAC) inhibitor Entinostat, the benzamide scaffold has proven to be a privileged structure in drug design.
The success of this scaffold can be attributed to several key features:
-
Synthetic Accessibility: The amide bond is one of the most well-understood and reliably formed linkages in organic chemistry, with a vast toolkit of available synthetic methods.[4][5]
-
Structural Rigidity and Planarity: The partial double-bond character of the C-N bond imparts planarity, which can be crucial for fitting into specific protein binding pockets.
-
Hydrogen Bonding Capability: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets.[6]
-
Metabolic Stability: The amide bond is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.
This guide will systematically dissect the two pillars of benzamide-focused drug discovery: its synthesis and its biological application.
Part I: Synthetic Strategies for Substituted Benzamides
The creation of a substituted benzamide fundamentally involves the formation of an amide bond. The choice of synthetic strategy is dictated by factors such as substrate complexity, functional group tolerance, desired scale, and cost.
Chapter 1: The Workhorse of Amide Synthesis: Carboxylic Acid Activation
The most common approach to benzamide synthesis involves the activation of a substituted benzoic acid to make it susceptible to nucleophilic attack by an amine.[7]
The traditional method involves converting the benzoic acid to a highly reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][]
-
Causality: This two-step process is effective due to the extreme electrophilicity of the acyl chloride's carbonyl carbon. The reaction with an amine is typically fast and high-yielding. However, the harsh conditions required for acyl chloride formation (often requiring heat) and the release of HCl as a byproduct limit its use for sensitive or complex substrates with acid-labile functional groups.[4]
Modern medicinal chemistry overwhelmingly favors the use of coupling reagents that facilitate direct, one-pot amidation under mild conditions.[5][7] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated intermediate in situ.
-
Mechanism of Action: The general pathway involves the carboxylate attacking the coupling reagent to form a reactive species (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium salts). This intermediate is then readily displaced by the amine nucleophile to form the thermodynamically stable amide bond.
The most prominent classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): While cost-effective, these can lead to racemization of chiral centers and formation of difficult-to-remove N-acylurea byproducts. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress these side reactions.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered the gold standard for many applications.[9][10]
-
Expertise & Experience: HATU's superiority stems from its ability to form a highly reactive OAt-active ester intermediate.[10][11] The presence of the HOAt moiety accelerates the coupling and acts as a potent racemization suppressant, making HATU exceptionally effective for challenging couplings, such as with sterically hindered amines or sensitive substrates.[9][10]
-
| Reagent | Class | Relative Cost | Byproduct Removal | Racemization Risk | Key Advantage |
| EDC | Carbodiimide | Low | Water-soluble, easy | Moderate | Low cost, good for aqueous media |
| DCC | Carbodiimide | Low | Filtration of DCU | Moderate | Inexpensive |
| PyBOP | Phosphonium | High | Water-soluble | Low | High efficiency |
| HATU | Uronium/Aminium | High | Water-soluble | Very Low | High speed and efficiency, low racemization[9][10] |
This protocol describes a general, robust procedure for coupling a substituted benzoic acid with a primary or secondary amine.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 5-10 minutes. The base is crucial for deprotonating the carboxylic acid and scavenging the proton released during the reaction.[11]
-
Coupling: Add the amine (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure substituted benzamide.
Chapter 2: Modern Palladium-Catalyzed Approaches
For constructing benzamides from different starting points, transition-metal catalysis offers powerful and convergent strategies.
This reaction constructs the benzamide by coupling an aryl halide (or triflate), carbon monoxide (CO), and an amine, and is a cornerstone of industrial and academic synthesis.[13][14]
-
Causality & Mechanism: The power of this method lies in its convergent nature, bringing three simple components together in one step. The palladium catalyst undergoes a well-defined catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the aryl halide bond to form an Aryl-Pd(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond, forming an Acyl-Pd(II) complex.
-
Reductive Elimination: The amine displaces a ligand on the palladium, and subsequent reductive elimination forms the C-N bond of the benzamide and regenerates the Pd(0) catalyst.[13]
-
Modern protocols often use CO precursors like molybdenum hexacarbonyl (Mo(CO)₆) or in situ generation methods to avoid handling gaseous CO.[15][16][17]
Caption: Pd-catalyzed aminocarbonylation cycle.
Part II: A Survey of Biological Activities and SAR
The true value of the benzamide scaffold lies in its ability to be tailored to interact with a wide array of biological targets.[1][2]
Chapter 3: Benzamides in Oncology
Substituted benzamides have emerged as a critical class of anti-cancer agents, most notably as inhibitors of epigenetic modifiers.
HDAC enzymes play a crucial role in gene expression, and their inhibition is a validated anti-cancer strategy. Benzamides like Entinostat (MS-275) are class I selective HDAC inhibitors.[18][19]
-
Pharmacophore & SAR: The activity of benzamide HDAC inhibitors is governed by a well-defined three-part pharmacophore:[20][21]
-
Zinc-Binding Group (ZBG): An ortho-amino group on the benzamide ring chelates the catalytic zinc ion in the HDAC active site.[19] This interaction is critical for inhibitory activity.
-
Linker: An aromatic or aliphatic linker region occupies the channel of the enzyme's active site.
-
Cap Group: A larger, often aromatic, group interacts with residues at the surface of the enzyme, influencing potency and isoform selectivity.[20]
-
-
Structure-Activity Insights: Studies have shown that increasing the electron density of the benzamide ring can enhance inhibitory activity.[22][23] Furthermore, substitutions on the linker that facilitate π-stacking interactions with phenylalanine residues (e.g., Phe150, Phe205) in the active site can significantly boost potency.[20]
Caption: A typical iterative workflow in medicinal chemistry.
Future Directions
The field of benzamide synthesis and application continues to evolve. Key future trends include:
-
Greener Synthesis: A move towards catalytic, atom-economical methods for amide bond formation, such as the direct dehydrogenative coupling of alcohols and amines, is gaining traction to reduce chemical waste. [24]* New Biological Targets: As our understanding of disease biology deepens, the versatile benzamide scaffold is being applied to novel targets, including in areas like antimicrobial and anti-parasitic drug discovery. [3][6][25][26]* PROTACs and Targeted Degraders: The benzamide moiety is being incorporated into more complex modalities like Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand to recruit a target protein for degradation.
Conclusion
The substituted benzamide is a deceptively simple scaffold that has had an outsized impact on medicine. Its synthetic accessibility, combined with its favorable physicochemical properties, has made it a privileged structure for medicinal chemists. By understanding the nuances of its synthesis—from the reliability of HATU coupling to the power of palladium catalysis—and appreciating the subtle structure-activity relationships that govern its interactions with diverse biological targets, researchers can continue to unlock the full potential of this remarkable chemical entity. This guide serves as a foundational resource for those professionals dedicated to designing the next generation of life-saving benzamide therapeutics.
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. Retrieved from [Link]
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A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. (1992). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Retrieved from [Link]
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A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sciforum. Retrieved from [Link]
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Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Pharmacological classification of benzamides. (n.d.). PubMed. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Retrieved from [Link]
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Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC - NIH. Retrieved from [Link]
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Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. (1990). PubMed. Retrieved from [Link]
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Structures of benzamide drugs (only the racemic form of each drug is shown). (n.d.). ResearchGate. Retrieved from [Link]
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Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (n.d.). PubMed. Retrieved from [Link]
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Design and radiofluorination of benzamide dopamine D2 receptor ligands. (1990). INIS-IAEA. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the N-Chlorination of 4-Bromobenzamide
Abstract: This document provides a comprehensive guide for the synthesis of N-chloro-4-bromobenzamide, a valuable reagent in modern organic synthesis. N-chloroamides serve as versatile intermediates, acting as sources of electrophilic nitrogen and as potent oxidizing agents. This application note details two robust protocols utilizing distinct chlorinating agents—tert-butyl hypochlorite and calcium hypochlorite—to afford researchers flexibility based on reagent availability and cost. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, outline critical safety considerations, and present expected characterization data to ensure procedural fidelity and successful synthesis.
Introduction and Mechanistic Rationale
N-haloamides are a class of compounds of significant interest in biochemistry and synthetic organic chemistry due to their unique reactivity.[1] The introduction of a halogen atom directly onto the amide nitrogen fundamentally alters the electronic properties of the amide bond. The electronegative chlorine atom polarizes the nitrogen-chlorine (N-Cl) bond, rendering the nitrogen atom electrophilic and susceptible to attack by nucleophiles.[2] This electronic perturbation also modifies the classic amide resonance, influencing the compound's stability and reactivity.[3]
The N-chlorination of a primary amide, such as 4-bromobenzamide, proceeds via an electrophilic substitution on the nitrogen atom. The chlorinating agent acts as a source of an electrophilic chlorine species (formally "Cl+"). The reaction mechanism is thought to involve the nucleophilic attack of the amide's nitrogen lone pair on the chlorine atom of the chlorinating agent. Quantum-chemical studies suggest that for chlorination with hypochlorous acid (HOCl), the reaction may proceed through the formation of an iminol tautomer of the amide, which then reacts with HOCl.[4] Regardless of the precise pathway, the key transformation is the replacement of a proton on the amide nitrogen with a chlorine atom.
This guide provides validated methods for this transformation, enabling researchers to reliably synthesize N-chloro-4-bromobenzamide for applications in drug development and complex molecule synthesis.
Experimental Protocols
Two distinct protocols are presented, offering flexibility in the choice of chlorinating agent. Protocol 1 utilizes tert-butyl hypochlorite, a common laboratory reagent known for clean reactions. Protocol 2 employs calcium hypochlorite, a cost-effective and powerful alternative.[5][6]
Protocol 1: N-Chlorination using tert-Butyl Hypochlorite (t-BuOCl)
This method is adapted from established procedures for the N-chlorination of primary amides and is favored for its generally clean conversion.[2]
Materials:
-
4-Bromobenzamide (1.0 eq)
-
tert-Butyl hypochlorite (t-BuOCl) (1.1 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C using an ice bath while stirring.
-
Slowly add tert-butyl hypochlorite (1.1 eq) dropwise to the stirred solution. Caution: The addition may be exothermic. Maintain the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-chloro-4-bromobenzamide, can be used directly or purified further by recrystallization if necessary. Store the product in a cool, dark place.[2]
Protocol 2: N-Chlorination using Calcium Hypochlorite (Ca(OCl)₂)
This protocol offers a highly efficient and economical alternative using a solid, readily available chlorinating agent.[5]
Materials:
-
4-Bromobenzamide (1.0 eq)
-
Calcium hypochlorite (Ca(OCl)₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzamide (1.0 eq) in dichloromethane.
-
To this solution, add calcium hypochlorite (1.1 eq) in one portion.[5]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, quench the reaction by adding a small amount of distilled water.
-
Filter the mixture to remove any insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with distilled water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-chloro-4-bromobenzamide.[5]
-
If required, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Workflow and Mechanistic Visualization
To provide a clear overview, the experimental process and core chemical transformation are illustrated below using Graphviz diagrams.
Caption: High-level experimental workflow for the synthesis of N-chloro-4-bromobenzamide.
Caption: Simplified mechanism showing nucleophilic attack of the amide on the chlorine source.
Product Characterization
Successful synthesis of N-chloro-4-bromobenzamide must be confirmed through rigorous analytical characterization. The absence of the starting material and the presence of the desired product can be verified using the techniques summarized below.
| Analytical Technique | Starting Material (4-Bromobenzamide) | Product (N-Chloro-4-bromobenzamide) | Rationale for Change |
| ¹H NMR | ~7.6-7.8 ppm (d, 2H), ~7.3-7.5 ppm (d, 2H), ~6.0 ppm (broad s, 2H, -NH₂)[7][8] | ~7.7-7.9 ppm (d, 2H), ~7.6-7.8 ppm (d, 2H)[5] | The most definitive evidence of reaction completion is the disappearance of the broad N-H proton singlet .[5] A slight downfield shift of aromatic protons may occur due to the inductive effect of the N-Cl group. |
| ¹³C NMR | ~168 ppm (C=O), ~132 ppm (Ar-C), ~129 ppm (Ar-C), ~127 ppm (Ar-C)[8] | ~165-170 ppm (C=O), ~135-140 ppm (Ar-C), ~131-134 ppm (Ar-C), ~129-132 ppm (Ar-C), ~125-128 ppm (Ar-C)[5] | Minor shifts in aromatic carbon signals are expected. The carbonyl signal remains in a similar region. |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend) | ~1680-1700 cm⁻¹ (C=O stretch), Absence of N-H bands , ~700-800 cm⁻¹ (N-Cl stretch)[9] | Disappearance of N-H stretching and bending vibrations confirms chlorination. The C=O stretch may shift to a higher wavenumber. The appearance of an N-Cl stretch is expected. |
| Melting Point | 189-191 °C | Expected to be different from starting material. A sharp melting range indicates high purity. | The change in molecular structure and intermolecular forces alters the melting point. |
Best Practices and Safety Considerations
Chemical integrity and laboratory safety are paramount. The reagents used in this protocol are hazardous and must be handled with appropriate care.
-
tert-Butyl Hypochlorite (t-BuOCl): This reagent is highly reactive, potentially explosive, and sensitive to heat, light, and static discharge.[10]
-
Handling: Always handle in a well-ventilated chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][12]
-
Storage: Store in a refrigerator (2-8 °C) in a tightly sealed, light-resistant container, away from heat sources and incompatible materials.[10][13]
-
PPE: Wear safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves.[12][14]
-
-
Calcium Hypochlorite (Ca(OCl)₂): This is a strong oxidizing agent.
-
Handling: Avoid contact with combustible materials, organic compounds, acids, and ammonia, as this can lead to vigorous or explosive reactions.[15] It is corrosive and can cause skin and eye burns.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed to prevent decomposition from moisture.[15][16]
-
-
General Precautions:
-
Temperature Control: For the t-BuOCl protocol, initiating the reaction at 0 °C is crucial to control the reaction rate and dissipate any heat generated.
-
Reaction Monitoring: Always monitor the reaction by TLC to ensure it proceeds to completion and to prevent potential side reactions or decomposition from extended reaction times.
-
Waste Disposal: Quench any residual reactive agents before disposal. Dispose of all chemical waste in accordance with local, regional, and national regulations.
-
By adhering to these protocols and safety guidelines, researchers can confidently and safely synthesize N-chloro-4-bromobenzamide for their scientific endeavors.
References
-
Zhang, T., & von Gunten, U. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Research, 242, 120131. [Link]
-
Szala-Bilnik, J., et al. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. (2023). [Link]
-
Ignited Minds Journals. Analysis on Microwave Based N-Chlorination of Amides. [Link]
-
Zhang, T., & von Gunten, U. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Research, 242, 120131. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Calcium Hypochlorite. [Link]
-
Wikipedia. Calcium hypochlorite. [Link]
-
De Klein, W.J., & Plesman, A.R. (1972). N-Halogen Compounds. II. The N—Cl Stretching Band in Some N-Chloroamides. The Structure of Trichloroisocyanuric Acid. The Journal of Organic Chemistry. [Link]
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Topic: A Multi-faceted Approach to the Purity Assessment of 4-Bromo-3-chlorobenzamide
An Application Note from the Office of the Senior Application Scientist
Introduction
4-Bromo-3-chlorobenzamide is a halogenated aromatic amide that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace amounts of process-related impurities, isomers, or degradation products can have profound consequences in subsequent synthetic steps and for regulatory compliance.
This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, outlines a robust, multi-technique (orthogonal) strategy for the definitive purity assessment of this compound. We move beyond a single method to present an integrated workflow that combines the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy and the solid-state insights from thermal analysis. This approach is aligned with modern regulatory expectations, including the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The Imperative of an Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates different physicochemical properties of the analyte and its potential impurities. An orthogonal approach, which combines techniques based on different separation or detection principles, provides a more comprehensive and reliable purity assessment. For this compound, our recommended strategy integrates High-Performance Liquid Chromatography (HPLC) as the primary quantitative tool, supplemented by Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and structural—are effectively detected and characterized.
Caption: Integrated workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Core Quantitative Method
Principle & Rationale Reverse-Phase HPLC (RP-HPLC) is the cornerstone for purity determination of non-volatile organic compounds like this compound.[4][5] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][6] This technique is ideal because it operates at ambient or slightly elevated temperatures, minimizing the risk of degrading thermally labile molecules.[7] Coupled with a UV detector, it provides excellent sensitivity, as the benzamide chromophore absorbs strongly in the UV region. The method is designed to be stability-indicating, meaning it can separate the main compound from its degradation products, process impurities, and isomers.[8]
Experimental Protocol: HPLC-UV
Instrumentation & Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic Acid (reagent grade, ~99%).
-
Reference Standard: A well-characterized, high-purity standard of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD) |
| Injection Volume | 5 µL |
| Run Time | 35 minutes |
Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
System Suitability and Method Validation Before sample analysis, the chromatographic system must be verified for its suitability.[9] Furthermore, the analytical method itself must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][10][11]
Table of System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry and good chromatographic performance.[12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Precision (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the reproducibility of the system.[2] |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity | Ensures baseline separation of critical components. |
Summary of ICH Q2(R2) Validation Parameters
| Parameter | Purpose |
|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[2] |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a defined range.[10] |
| Accuracy | To determine the closeness of the test results to the true value, often assessed by spike/recovery studies. |
| Precision | To measure the method's reproducibility under the same (repeatability) and different (intermediate precision) conditions. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[13] |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[13] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Caption: Step-by-step experimental workflow for HPLC purity analysis.
Orthogonal and Confirmatory Techniques
Gas Chromatography (GC) for Volatile Impurities
Principle & Rationale GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[6][14] While HPLC is the primary method for the parent compound, GC is invaluable for detecting and quantifying low molecular weight, volatile, or semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.
Caution: this compound itself may have limited thermal stability. Therefore, the GC method must be carefully designed with a low injection port temperature and a rapid oven temperature ramp to minimize on-column degradation of the main compound while still allowing for the elution of more volatile impurities.[7]
Protocol: GC-FID
-
Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C (optimized to be as low as possible).
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Sample Prep: Dissolve the sample in a volatile solvent like acetone or ethyl acetate (e.g., 1-5 mg/mL).
Mass Spectrometry (MS) for Impurity Identification
Principle & Rationale MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive information about molecular weight and elemental composition.[15] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the most powerful tool for identifying unknown impurities. For this compound, LC-MS would be used to obtain the mass of impurities detected in the HPLC analysis. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula of an impurity, which is critical for its structural elucidation. The characteristic isotopic pattern of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1) would be a key diagnostic feature in the mass spectra of the parent compound and any halogenated impurities.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Principle & Rationale NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.[16][17] A simple ¹H NMR spectrum serves as an excellent identity test. By comparing the spectrum of the test sample to that of a certified reference standard, one can confirm the compound's identity and detect any structurally related impurities that might co-elute in chromatography.[18] The absence of signals from known starting materials or the appearance of unexpected signals can indicate the presence of impurities. Furthermore, Quantitative NMR (qNMR), using a high-purity internal standard, can be employed as a primary, non-chromatographic method to determine the absolute purity (assay) of the material.[19]
Thermal Analysis (DSC/TGA) for Solid-State Characterization
Principle & Rationale Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.[20][21]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, it can determine the melting point and enthalpy of fusion. Impurities typically cause a depression and broadening of the melting peak, which can be used to estimate purity (van't Hoff equation).[22]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[23][24]
Conclusion: An Integrated Purity Statement
The purity assessment of this compound requires a holistic and scientifically rigorous approach. A validated RP-HPLC method serves as the primary tool for quantifying the main component and its non-volatile impurities. This result must then be contextualized with data from orthogonal techniques. GC analysis ensures the absence of volatile contaminants. LC-MS provides confidence in the identity of observed impurities. NMR confirms the structural integrity of the bulk material, and thermal analysis verifies its solid-state properties and thermal stability. By synthesizing the data from this array of techniques, a highly reliable and defensible purity value can be assigned, ensuring the quality and consistency required for advanced applications in research and development.
References
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- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [URL: https://www.fda.
- United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP. [URL: https://www.uspnf.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1031.pdf]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [URL: https://www.fda.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [URL: https://www.gmp-compliance.
- Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [URL: https://www.federalregister.gov/documents/2015/07/27/2015-18360/analytical-procedures-and-methods-validation-for-drugs-and-biologics-guidance-for-industry]
- Návodí, V. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [URL: https://www.bio-validate.com/blog/ich-q2-r2-validation-of-analytical-procedures-an-overview-of-the-revised-guideline]
- BenchChem. (2025). Validating the Structure of 4-Bromo-N-chlorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques. [URL: https://www.benchchem.com/product/b906805/technical-documents/Validating-the-Structure-of-4-Bromo-N-chlorobenzamide-A-Comparative-Guide-to-X-ray-Crystallography-and-Spectroscopic-Techniques]
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- Wang, Y., et al. (2013). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [URL: https://www.researchgate.
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- Podolska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2011/5/709.pdf]
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Application Notes and Protocols for Cobalt(III)-Catalyzed Annulation with N-Chloroamides
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for cobalt(III)-catalyzed annulation reactions with N-chloroamides. This powerful synthetic strategy offers an efficient and atom-economical route to construct valuable nitrogen-containing heterocyclic scaffolds, such as isoquinolones, which are prevalent in pharmaceuticals and natural products.[1][2] This document emphasizes the underlying principles and practical aspects of the methodology to ensure successful implementation and adaptation in the laboratory.
Introduction: The Significance of Cobalt-Catalyzed C-H Annulation
Transition-metal-catalyzed C-H activation and annulation have emerged as a transformative approach in organic synthesis, allowing for the construction of complex cyclic molecules from simple, readily available starting materials.[3] While precious metals like rhodium and palladium have been extensively studied, the use of earth-abundant and less expensive first-row transition metals, such as cobalt, is highly desirable for sustainable chemical synthesis.[4] High-valent cobalt(III) catalysts, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be effective in mediating a variety of C-H functionalization reactions.[4][5]
A key innovation in this field is the use of N-chloroamides as versatile reactants. The N-chloroamide functionality serves a dual purpose: it acts as a directing group to guide the cobalt catalyst to a specific C-H bond for activation and as an internal oxidant, enabling the reaction to proceed under redox-neutral conditions.[6][7][8] This strategy avoids the need for external oxidants, which often generate stoichiometric waste. The annulation of N-chloroamides with various coupling partners, such as alkynes and alkenes, provides direct access to important heterocyclic structures.[9][10][11]
Mechanistic Rationale: Understanding the "Why"
A solid grasp of the reaction mechanism is crucial for troubleshooting and optimizing the experimental setup. The generally accepted mechanism for the Cp*Co(III)-catalyzed annulation of N-chloroamides with alkynes is depicted below.
Figure 1: Proposed catalytic cycle for Co(III)-catalyzed annulation.
The catalytic cycle is initiated by the coordination of the N-chloroamide to the cobalt(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond of the benzamide is activated to form a five-membered cobaltacycle intermediate.[1] This step is often facilitated by a base. Subsequently, the alkyne coupling partner coordinates to the cobalt center and undergoes migratory insertion into the Co-C bond. The final step involves reductive elimination, which forms the desired annulated product and regenerates the active cobalt(III) catalyst. Computational studies have been instrumental in elucidating the finer details of these mechanistic steps, including the origin of enantioselectivity in asymmetric variants.[12]
Experimental Protocols
Materials and Equipment
Reagents:
-
Cobalt Catalyst: [CpCo(CO)I2] or a related CpCo(III) precursor is commonly used. These catalysts are often air-stable but should be stored in a desiccator.
-
N-Chloroamides: These can be synthesized from the corresponding benzamides by treatment with an N-chlorinating agent like tert-butyl hypochlorite. It is crucial to use freshly prepared or properly stored N-chloroamides, as they can degrade over time.
-
Coupling Partner: Alkynes, alkenes, or other suitable unsaturated compounds.[13] The purity of the coupling partner is critical for obtaining high yields.
-
Solvent: Anhydrous solvents are essential for these reactions. Dichloroethane (DCE) or trifluoroethanol (TFE) are frequently employed.[13][14]
-
Additives: A silver salt, such as silver hexafluoroantimonate (AgSbF6) or silver triflate (AgOTf), is often required as a halide scavenger to generate the active cationic cobalt species.[1][13] A base, like sodium acetate (NaOAc) or cesium pivalate (CsOPiv), can be used to facilitate the C-H activation step.
Equipment:
-
Standard Schlenk line or glovebox for inert atmosphere techniques.
-
Oven-dried glassware.
-
Magnetic stirrer and heating plate or oil bath.
-
Syringes for the transfer of anhydrous solvents and liquid reagents.
-
Rotary evaporator for solvent removal.
-
Chromatography equipment for product purification (e.g., flash column chromatography system).
General Procedure for Cobalt(III)-Catalyzed Annulation of N-Chlorobenzamides with Alkynes
This protocol is a representative example for the synthesis of isoquinolones.
Figure 2: General experimental workflow for the annulation reaction.
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-chlorobenzamide (1.0 equiv.), the CpCo(III) catalyst (e.g., [CpCo(CO)I2], 5 mol%), and the silver salt additive (e.g., AgSbF6, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DCE, 0.1 M) via syringe, followed by the alkyne (1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath or on a heating plate and stir at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Scope and Limitations: A Guide to Substrate Selection
The cobalt(III)-catalyzed annulation with N-chloroamides has demonstrated a broad substrate scope, tolerating a variety of functional groups on both the benzamide and the coupling partner.[6][7][11]
Table 1: Representative Substrate Scope and Yields
| Entry | N-Chlorobenzamide Substituent | Alkyne | Product | Yield (%) |
| 1 | H | Phenylacetylene | 3-Phenylisoquinolone | >90 |
| 2 | 4-Me | Diphenylacetylene | 4-Methyl-3-phenylisoquinolone | 85 |
| 3 | 4-OMe | 1-Hexyne | 4-Methoxy-3-butylisoquinolone | 88 |
| 4 | 4-Cl | Ethyl propiolate | 3-Carboethoxy-4-chloroisoquinolone | 75 |
| 5 | 3-F | (Trimethylsilyl)acetylene | 5-Fluoro-3-(trimethylsilyl)isoquinolone | 82 |
Key Considerations for Substrate Selection:
-
Electronic Effects: The electronic nature of the substituents on the benzamide ring can influence the reaction rate. Electron-donating groups generally lead to slightly lower yields compared to electron-withdrawing groups.
-
Steric Hindrance: Sterically hindered substrates, particularly those with bulky groups at the ortho position of the benzamide, may react more slowly or give lower yields.
-
Functional Group Tolerance: This methodology is compatible with a wide range of functional groups, including halides, esters, ethers, and nitriles.[11]
-
Coupling Partners: While alkynes are the most common coupling partners for the synthesis of isoquinolones, other unsaturated molecules like alkenes, allenes, and even cyclopropenes have been successfully employed to generate diverse heterocyclic products.[2][13][15] For instance, the reaction with maleimides can lead to [4+2] annulated products.[8]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different cobalt precursor. |
| Decomposed N-chloroamide | Prepare fresh N-chloroamide before use. | |
| Insufficiently inert atmosphere | Ensure all glassware is properly dried and the reaction is set up under a robust inert atmosphere. | |
| Low yield | Suboptimal reaction temperature | Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). |
| Incorrect solvent | Try a different anhydrous solvent, such as TFE or a mixture of solvents. | |
| Inappropriate base or additive | Screen different silver salts or bases. | |
| Formation of side products | Incorrect stoichiometry | Carefully control the stoichiometry of the reactants, especially the coupling partner. |
| Reaction time too long | Monitor the reaction closely and quench it once the starting material is consumed. |
Conclusion
The cobalt(III)-catalyzed annulation of N-chloroamides is a robust and versatile method for the synthesis of nitrogen-containing heterocycles. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively utilize this methodology to access a wide array of complex molecules with potential applications in drug discovery and materials science. The use of an earth-abundant catalyst and the inherent atom economy of this transformation make it an attractive and sustainable synthetic tool.
References
-
Atroposelective synthesis of isoquinolinone bearing two distinct C–N axes via cobalt-catalyzed enantioselective C–H activation/annulation. Chemical Communications. [Link]
-
Mechanism of Co(III)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. ResearchGate. [Link]
-
Reverse Regioselective Cp*Co(III)-Catalyzed [4 + 2] C–H Annulation of N-Chloroamides with Vinylsilanes: Synthesis of 4-Silylated Isoquinolones and Their Synthetic Utilities. Organic Letters. [Link]
-
Cobalt(II)-Catalyzed Decarboxylative C-H Activation/Annulation Cascades: Regioselective Access to Isoquinolones and Isoindolinones. ResearchGate. [Link]
-
Synthesis Of Isoquinolines Via Cobalt-catalyzed C-H Activation/Cyclization Assisted By Monodentate Directing Group. Globe Thesis. [Link]
-
Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons. Journal of the American Chemical Society. [Link]
-
Direct Access to Cobaltacycles via C–H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles. Organic Letters. [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]
-
Cobalt(III)-Catalyzed [4 + 2] Annulation of N -Chlorobenzamides with Maleimides. ResearchGate. [Link]
-
Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation. The Journal of Organic Chemistry. [Link]
-
Cobalt‐catalyzed CH activation of N‐chloroamides and terminal alkynes. ResearchGate. [Link]
-
Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. National Institutes of Health. [Link]
-
Direct Access to Cobaltacycles via C–H Activation: N -Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles. ResearchGate. [Link]
-
Cobalt(III)-Catalyzed Regioselective [4 + 2]-Annulation of N -Chlorobenzamides with Substituted Alkenes. ResearchGate. [Link]
-
Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons. PubMed. [Link]
-
CpCo(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones. Semantic Scholar. [Link]
-
Comparative Catalytic Activity of Group 9 [Cp*MIII] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Agents. Angewandte Chemie International Edition. [Link]
-
Cp*Co(III)-Catalyzed Annulation of Carboxylic Acids With Alkynes. PubMed. [Link]
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- 2. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
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- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. Cp*Co(III)-Catalyzed Annulation of Carboxylic Acids with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt(III)-Catalyzed C–H Activation/Annulation Cascade Reaction of N-Chlorobenzamides with 2-Acetylenic Ketones at Roo… [ouci.dntb.gov.ua]
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- 9. pubs.acs.org [pubs.acs.org]
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- 13. Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Dihydroisoquinolinones from 4-Bromo-3-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Dihydroisoquinolinones
Dihydroisoquinolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1][2] Their prevalence in medicinal chemistry is attributed to a broad spectrum of pharmacological activities, including potential applications as enzyme inhibitors and modulators of protein-protein interactions.[3][4] The dihydroisoquinolinone scaffold is a privileged structure in drug discovery, making the development of efficient and versatile synthetic routes to access novel analogs a key focus for researchers.[5] This application note provides a detailed protocol for the synthesis of dihydroisoquinolinones starting from the readily available 4-Bromo-3-chlorobenzamide, employing a robust palladium-catalyzed intramolecular Heck reaction.
Synthetic Strategy: A Two-Step Approach to the Dihydroisoquinolinone Core
The synthesis of the dihydroisoquinolinone core from this compound is achieved through a strategic two-step sequence. The first step involves the introduction of an alkene-containing side chain onto the nitrogen atom of the benzamide via N-alkenylation. This is followed by a palladium-catalyzed intramolecular Heck reaction, which facilitates the formation of the heterocyclic ring system. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key aspect of this strategy, with the more reactive C-Br bond preferentially undergoing oxidative addition to the palladium catalyst, thus directing the cyclization.
Part 1: N-Alkenylation of this compound
This initial step is crucial for installing the necessary alkene functionality that will participate in the subsequent intramolecular cyclization. Here, we detail the N-allylation of this compound as a representative example.
Protocol 1: Synthesis of N-allyl-4-bromo-3-chlorobenzamide
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₇H₅BrClNO | 234.48 | 2.34 g | 10.0 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 |
| Allyl bromide | C₃H₅Br | 120.98 | 1.0 mL | 11.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Saturated aqueous ammonium chloride solution | NH₄Cl | 53.49 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.34 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add allyl bromide (1.0 mL, 11.5 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-allyl-4-bromo-3-chlorobenzamide.
Expected Outcome:
The N-allylation should proceed in good yield to provide the desired Heck precursor. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Part 2: Intramolecular Heck Reaction for Dihydroisoquinolinone Synthesis
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[6][7] In this step, the palladium catalyst facilitates the coupling of the aryl bromide and the alkene within the N-allyl-4-bromo-3-chlorobenzamide molecule to form the dihydroisoquinolinone ring.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-allyl-4-bromo-3-chlorobenzamide | C₁₀H₉BrClNO | 274.54 | 1.37 g | 5.0 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 56 mg | 0.25 (5 mol%) |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 152 mg | 0.50 (10 mol%) |
| Potassium carbonate | K₂CO₃ | 138.21 | 1.38 g | 10.0 |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | 50 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Instrumentation:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add N-allyl-4-bromo-3-chlorobenzamide (1.37 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), tri(o-tolyl)phosphine (152 mg, 0.50 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous acetonitrile (50 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-chloro-3,4-dihydroisoquinolin-1(2H)-one.
Rationale for Reagent Selection:
-
Palladium(II) acetate and Tri(o-tolyl)phosphine: This combination forms the active Pd(0) catalyst in situ. Tri(o-tolyl)phosphine is a bulky electron-rich ligand that promotes the oxidative addition of the aryl bromide and stabilizes the palladium intermediates.
-
Potassium carbonate: Acts as a base to neutralize the hydrobromic acid generated during the catalytic cycle.
-
Acetonitrile: A polar aprotic solvent that is suitable for many palladium-catalyzed reactions.
Visualization of the Synthetic Workflow and Mechanism
To provide a clear visual representation of the process, the following diagrams illustrate the overall synthetic workflow and the catalytic cycle of the intramolecular Heck reaction.
Figure 1: Overall synthetic workflow for the preparation of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one.
Figure 2: Catalytic cycle of the intramolecular Heck reaction.
Conclusion and Future Perspectives
The described two-step synthesis provides a reliable and adaptable method for the preparation of dihydroisoquinolinones from this compound. The use of the intramolecular Heck reaction offers a high degree of functional group tolerance and allows for the strategic construction of the heterocyclic core.[8][9] This protocol can be extended to include a variety of substituted N-alkenylbenzamides, enabling the generation of a diverse library of dihydroisoquinolinone derivatives for further investigation in drug discovery programs. The presence of the chloro substituent on the final product offers an additional handle for further functionalization through various cross-coupling reactions, thereby expanding the chemical space that can be explored.
References
-
ResearchGate. A review of the synthesis of 1,2-dihydroisoquinoline, [2,1-a] isoquinoline and [5,1-a] isoquinoline since 2006 | Request PDF. [Link]
-
National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
National Institutes of Health. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Connect Journals. Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. [Link]
-
National Institutes of Health. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. [Link]
-
Semantic Scholar. Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase.[Link]
-
National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
-
PubMed. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. [Link]
-
Organic Reactions. The Intramolecular Heck Reaction. [Link]
-
Beilstein Journals. Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. [Link]
-
Wikipedia. Intramolecular Heck reaction. [Link]
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- 9. connectjournals.com [connectjournals.com]
Systematic Approach to HPLC Method Development for the Analysis of Substituted Benzamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive and systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of substituted benzamides. As a class of compounds with wide-ranging applications in the pharmaceutical industry, from antipsychotics to antiemetics, the ability to accurately quantify and assess the purity of substituted benzamides is critical. This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices, from initial column and mobile phase screening to fine-tuning optimization and the development of a stability-indicating assay through forced degradation studies. The methodologies described are grounded in established chromatographic theory and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge of Substituted Benzamides
Substituted benzamides are a diverse group of organic compounds characterized by a benzoyl group bonded to a nitrogen atom. Their structural diversity, which can include a wide range of substituents, leads to varied physicochemical properties (e.g., polarity, pKa, and solubility). This diversity presents a unique challenge for analytical chemists. A single, one-size-fits-all HPLC method is rarely sufficient. Therefore, a logical, stepwise method development process is essential to ensure a final method that is specific, accurate, precise, and robust.
The primary goal of this application note is to provide a framework for developing such a method. We will cover:
-
Initial screening of stationary and mobile phases.
-
Systematic optimization of chromatographic parameters.
-
Development and validation of a stability-indicating method through forced degradation.
-
A detailed protocol for method validation according to ICH guidelines.
Part 1: Initial Method Development and Screening Strategy
The initial phase of method development is focused on finding a set of conditions that can retain and elute the target analyte(s) while providing a preliminary separation from impurities. This stage is guided by an understanding of the analyte's chemical properties.
Analyte Characterization and its Impact
Before any injection, understanding the physicochemical properties of the target substituted benzamide is paramount.
-
pKa (Acid Dissociation Constant): Benzamides can have acidic or basic properties depending on their substituents. Knowing the pKa is crucial for selecting the mobile phase pH. To ensure reproducible retention times, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.[1] This keeps the analyte in a single ionic state (either fully ionized or fully unionized).
-
log P (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule. A higher log P suggests stronger retention in reversed-phase HPLC, guiding the initial choice of mobile phase organic strength.
-
UV-Visible Spectrum: An analysis using a photodiode array (PDA) detector will reveal the wavelength of maximum absorbance (λmax). This is the logical starting point for the detection wavelength to ensure high sensitivity.[2][3]
Column Selection: The Heart of the Separation
The choice of stationary phase chemistry has a significant impact on selectivity.[4] For substituted benzamides, which are often moderately polar, reversed-phase chromatography is the most common and effective approach.
Initial Screening Recommendations:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. Its long alkyl chains provide significant hydrophobic interactions, making it an excellent starting point for most benzamides.[4][5] High-purity silica-based C18 columns are recommended to minimize peak tailing from silanol interactions.[6]
-
C8 (Octylsilane): A good alternative if the benzamide is too strongly retained on a C18 column. The shorter alkyl chain reduces retention.
-
Phenyl-Hexyl: This phase can offer alternative selectivity through π-π interactions if the benzamide or its impurities contain aromatic rings.[4]
-
Polar-Embedded Phases (e.g., Amide or Carbamate): These columns have a polar group embedded within the alkyl chain. They can provide different selectivity for polar benzamides and are more stable in highly aqueous mobile phases, preventing "phase collapse".[4][7]
Caption: Logic for initial column screening.
Mobile Phase Screening
The mobile phase composition is a powerful tool for controlling retention and selectivity.[1]
Organic Modifier:
-
Acetonitrile (ACN): Generally the first choice. It has low viscosity (leading to lower backpressure) and is UV transparent at low wavelengths. Its dipole-dipole interactions can offer unique selectivity.[1]
-
Methanol (MeOH): An excellent alternative that can change peak elution order due to its acidic (proton-donating) properties.[1] It is a good practice to screen with both ACN and MeOH to find the best selectivity.
Aqueous Phase & pH Control: For ionizable benzamides, pH control is critical.[8]
-
Acidic Modifiers: 0.1% Formic Acid or 0.1% Phosphoric Acid are commonly used. They protonate free silanols on the silica surface, reducing peak tailing, and are suitable for many basic benzamides.[9][10]
-
Buffers: For precise pH control near an analyte's pKa, a buffer is essential. Phosphate, formate, and acetate buffers (typically 10-25 mM) are common choices.[11][12]
Protocol 1: Initial Screening Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at λmax and 254 nm.
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
This generic gradient covers a wide polarity range and is an effective starting point to determine the approximate elution conditions for the target benzamide.
Part 2: Method Optimization
Once initial conditions providing retention are established, the next step is to optimize the separation to achieve adequate resolution (Rs > 2) for all components, with good peak shape and a reasonable run time.
Gradient Optimization
Based on the results of the screening run, the gradient can be tailored.
-
If peaks are eluted too quickly: Decrease the starting %B or make the gradient slope shallower (increase the gradient time).
-
If peaks are eluted too late: Increase the starting %B.
-
If peaks are poorly resolved: Create a shallow gradient segment around the elution time of the critical pair.
Table 1: Example of Gradient Optimization
| Parameter | Screening Run | Optimized Run | Rationale |
| Start %B | 5% | 20% | Analyte elutes late; start with higher organic to reduce run time. |
| Gradient | 5-95% in 20 min | 20-60% in 15 min | Focus the gradient on the elution window of interest to improve resolution. |
| End %B | 95% | 80% | 60% is sufficient to elute all components; 80% is used for a high-organic column wash. |
| Run Time | 30 min | 25 min | Shorter, more efficient run. |
Optimizing Temperature and Flow Rate
-
Temperature: Increasing column temperature lowers mobile phase viscosity, reducing backpressure and often shortening retention times. It can also subtly alter selectivity. A good starting point is 30-40 °C.
-
Flow Rate: For a standard 4.6 mm ID column, 1.0 mL/min is typical. Adjusting the flow rate can be used to balance analysis time and resolution, but its effect on selectivity is usually minimal compared to mobile phase composition.
Part 3: Developing a Stability-Indicating Method
For pharmaceutical applications, an HPLC method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradation products.[13][14] This is confirmed through forced degradation studies.[15]
Forced Degradation Studies
The goal is to intentionally stress the drug substance to produce degradation products. The ICH Q1A (R2) guideline suggests targeting 5-20% degradation of the API.[13][15]
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Application Note: High-Resolution NMR Characterization of 4-Bromo-3-chlorobenzamide
Introduction: The Analytical Imperative for 4-Bromo-3-chlorobenzamide
This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and potential pharmacological scaffold necessitates unambiguous structural verification and accurate purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular structure, connectivity, and electronic environment of the nuclei within the molecule.[1]
Foundational Principles: Analyte and Solvent Considerations
Physicochemical Profile of this compound
The structure of this compound, featuring a polar amide functional group (-CONH₂), an aromatic ring, and two halogen substituents, defines it as a moderately polar molecule.[5] The amide group is capable of acting as both a hydrogen bond donor and acceptor.[5] This polarity profile is the primary determinant for solvent selection.
The Critical Role of Deuterated Solvents
NMR spectroscopy, particularly ¹H NMR, requires the use of deuterated solvents, where hydrogen atoms (¹H) are replaced by their deuterium (²H) isotope.[6][7][8] This is essential for three primary reasons:
-
Signal Avoidance : It prevents the intense signal from the solvent's protons from overwhelming the much weaker signals from the analyte.[9]
-
Field/Frequency Lock : Modern spectrometers use the deuterium signal to stabilize, or "lock," the magnetic field strength, ensuring the stability required for long experiments and high resolution.[2]
-
Chemical Shift Referencing : The residual, non-deuterated solvent peak provides a known reference point for calibrating the chemical shift axis (ppm).[6]
Rational Solvent Selection for this compound
Based on the moderate polarity of the analyte, several deuterated solvents are suitable candidates. The optimal choice depends on achieving complete dissolution and avoiding overlap between residual solvent signals and key analyte resonances.[9][10]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, DMSO-d₆ is an excellent choice for dissolving amides due to its strong hydrogen bond accepting capability.[8] It is particularly valuable as it allows for the clear observation of exchangeable amide protons (-NH₂), which appear as distinct, often broad, signals.
-
Chloroform-d (CDCl₃): As one of the most common NMR solvents, CDCl₃ is suitable for a wide range of organic compounds of low to moderate polarity.[6][8] While it may dissolve this compound, solubility should be confirmed. The amide proton signals may be broader or less distinct in CDCl₃ compared to DMSO-d₆.
-
Acetone-d₆: Another versatile polar aprotic solvent that can effectively dissolve many organic molecules. Its residual proton signal is a quintet at 2.05 ppm, which is typically in an uncongested region of the spectrum for aromatic compounds.[9]
Table 1: Comparison of Recommended Deuterated Solvents
| Solvent | Formula | Key Properties | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Rationale for Use |
| DMSO-d₆ | C₂D₆SO | High polarity, excellent for amides.[8] High boiling point. | ~2.50 (quintet) | ~39.52 (septet) | Recommended for comprehensive analysis, including observation of exchangeable -NH₂ protons. |
| Chloroform-d | CDCl₃ | Moderate polarity, widely applicable.[6] Volatile. | ~7.26 (singlet) | ~77.16 (triplet) | A good initial choice if solubility is sufficient; its residual peak may overlap with aromatic signals. |
| Acetone-d₆ | C₃D₆O | Good intermediate polarity. Volatile. | ~2.05 (quintet) | ~29.84, 206.26 | Useful alternative if analyte signals fall near the DMSO or Chloroform residual peaks. |
Note: Chemical shifts of residual peaks can vary slightly based on temperature, concentration, and sample matrix.[9]
Quantitative NMR (qNMR) Considerations
For purity determination or accurate concentration measurement, an internal standard is co-dissolved with the analyte.[11][12]
Key criteria for a suitable internal standard include: [13][14][15]
-
High purity and stability.
-
Solubility in the chosen deuterated solvent.[14]
-
Possessing one or more NMR signals that do not overlap with any analyte signals.[13][15]
-
Chemical inertness towards the analyte.[16]
For this compound, a common internal standard like Tetramethylsilane (TMS) is often used for chemical shift referencing (0 ppm) but can also be used for quantification if added in a known amount.[17] Other standards like maleic acid or 1,4-dinitrobenzene may be considered, provided their signals are well-resolved from the analyte's aromatic and amide protons.[15][18]
Experimental Protocol: From Vial to Spectrometer
This protocol is designed to ensure a homogenous, particulate-free sample, which is paramount for achieving high-quality, high-resolution NMR spectra.
Summary of Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Analyte Mass (¹H NMR) | 5-10 mg | Balances good signal-to-noise with solubility limits and avoids concentration-related peak broadening.[19][20] |
| Analyte Mass (¹³C NMR) | 20-50 mg | Higher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[2][19] |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | Ensures proper sample height within the NMR tube for optimal magnetic field shimming.[11][21] |
| NMR Tube | 5 mm, high-quality | Minimizes distortions and ensures uniform spinning; critical for high-field instruments.[20][22] |
| Internal Standard | TMS (or other suitable standard) | Provides a reference for chemical shift (0 ppm) and enables quantitative analysis.[17] |
Workflow Diagram
Caption: Workflow for NMR sample preparation of this compound.
Step-by-Step Methodology
-
Weighing the Analyte:
-
Using an analytical balance with at least 0.1 mg readability, accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[23] For quantitative analysis, record the mass to the highest precision possible (e.g., 0.01 mg).[21]
-
Causality: Preparing the sample in a separate vial before transferring it to the NMR tube allows for more effective dissolution and visual inspection.[2][19]
-
-
Solvent Addition:
-
Using a calibrated pipette, add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the analyte.
-
Causality: A consistent solvent height is critical for the spectrometer's shimming process, which corrects for magnetic field inhomogeneities.[4][21] Too little or too much solvent can make shimming difficult or impossible.[4]
-
-
Achieving Complete Dissolution:
-
Cap the vial and vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution against a bright light. It should be completely transparent, with no suspended particles.[11]
-
If dissolution is incomplete, gentle warming in a water bath may be applied, followed by vortexing. Allow the sample to return to room temperature before proceeding.
-
Causality: Undissolved solids will cause severe line broadening and poor spectral resolution because the magnetic susceptibility of particles differs from the solution, distorting the local magnetic field.[19]
-
-
Transfer to the NMR Tube:
-
Place a small, tight plug of glass wool or a Kimwipe into a clean Pasteur pipette.[10] Do not use cotton wool, as solvents can leach impurities from it.[2]
-
Filter the solution directly from the vial into a clean, high-quality 5 mm NMR tube.
-
Causality: Filtration removes any micro-particulates or dust that could degrade spectral quality.[10][19]
-
-
Finalizing the Sample:
-
Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination.[11][21]
-
Label the top of the tube clearly. Do not use paper labels or tape that will be inside the spinner turbine.[10]
-
Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any grease or particulates.[20]
-
Causality: A clean tube exterior is essential to prevent contamination of the instrument's probe and to ensure smooth, stable spinning.[20]
-
Quality Control and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, asymmetric peaks | 1. Incomplete dissolution or suspended particles.[3]2. Sample is too concentrated, increasing viscosity.[24][25]3. Poor shimming due to incorrect sample volume.[4] | 1. Re-filter the sample. If solids persist, try a different solvent or gentle heating.[3]2. Dilute the sample with more deuterated solvent.3. Ensure solvent height is ~4 cm / 0.6 mL.[20] Re-gauge the sample depth. |
| Poor signal-to-noise (S/N) | Sample is too dilute. | Prepare a more concentrated sample. If the material is limited, increase the number of scans during acquisition. |
| Baseline distortion / artifacts | Sample is too concentrated, saturating the detector.[24] | Dilute the sample. Alternatively, reduce the receiver gain (RG) or the excitation pulse angle during acquisition.[24] |
| Extraneous peaks | 1. Water contamination.2. Residual cleaning solvent (e.g., acetone).[25]3. Grease from handling. | 1. Use dry solvents and glassware. Handle samples in a dry atmosphere if possible.[7]2. Ensure NMR tubes are thoroughly dried in an oven (not above 100°C to avoid distortion) before use.[10][11]3. Always handle tubes by the top and clean the exterior before analysis. |
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from Mestrelab Research Analytical Chemistry Software.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- Acanthus Research. (n.d.).
- ResolveMass Laboratories. (n.d.).
- SDSU NMR Facility. (n.d.). Common Problems. Retrieved from SDSU NMR Facility – Department of Chemistry.
- PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-4-chlorobenzamide.
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- NMR Facility. (n.d.).
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- University of Missouri-St. Louis. (n.d.). NMR Sample Preparation.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- Bruker. (n.d.).
- BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.
- Sigma-Aldrich. (n.d.). N-(4-BROMO-PHENYL)-3-CHLORO-BENZAMIDE AldrichCPR.
- Iowa State University. (n.d.). NMR Sample Preparation.
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- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde.
- BenchChem. (2025). Validating the Structure of 4-Bromo-N-chlorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques.
- ChemicalBook. (2023, July 18). This compound.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzamide.
- BLDpharm. (n.d.). 4-Bromo-3-chloro-N-methoxy-N-methylbenzamide.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
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- PubChem. (n.d.). 4-Bromo-N-methylbenzamide.
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- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents.
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The Strategic Role of 4-Bromo-3-chlorobenzamide in Advancing Structure-Activity Relationship Studies
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant in the success of a drug discovery campaign. The 4-Bromo-3-chlorobenzamide moiety has emerged as a particularly advantageous starting point for structure-activity relationship (SAR) studies. Its inherent chemical functionalities offer a versatile platform for systematic structural modifications, enabling a nuanced exploration of the chemical space required for optimizing biological activity. The presence of distinct halogen atoms at the 3- and 4-positions of the phenyl ring, coupled with the reactive amide group, provides multiple avenues for diversification. This guide delineates the utility of this compound as a foundational scaffold, providing a comprehensive overview of its synthesis, strategic derivatization, and application in SAR-driven drug discovery, with a focus on anticancer and antimicrobial agent development.
Introduction: The Rationale for this compound in SAR
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery, systematically altering a molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. The introduction of halogen substituents, specifically bromine and chlorine, onto this scaffold provides medicinal chemists with powerful tools for modulating a compound's biological profile.
The this compound core is particularly compelling for several reasons:
-
Orthogonal Chemical Handles: The bromo and chloro substituents offer differential reactivity, allowing for selective chemical modifications. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents to probe the surrounding biological landscape.
-
Modulation of Physicochemical Properties: The lipophilicity, electronic character, and metabolic stability of the molecule can be fine-tuned by the presence and positioning of the halogen atoms. This can significantly impact cell permeability and target engagement.
-
Vectorial Exploration: The distinct substitution pattern allows for a three-dimensional exploration of the target's binding pocket. Modifications at the bromine, chlorine, and amide positions can be systematically investigated to map out key interactions.
Synthetic Pathways to the this compound Scaffold
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid followed by amination.
Protocol 1: Synthesis of this compound
Objective: To synthesize the this compound scaffold from 4-bromo-3-chlorobenzoic acid.
Materials:
-
4-Bromo-3-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ammonium hydroxide (NH₄OH), concentrated
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-3-chlorobenzoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amination:
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Dissolve the crude 4-bromo-3-chlorobenzoyl chloride in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
A precipitate of this compound will form.
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.
-
Strategic Diversification for SAR Studies
The this compound scaffold offers three primary points for diversification to generate a chemical library for SAR analysis.
Modification at the 4-Bromo Position
The bromine atom is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki Cross-Coupling of this compound
Objective: To introduce aryl or heteroaryl moieties at the 4-position of the scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modification of the Amide Group
The amide nitrogen can be functionalized to explore interactions in different regions of the binding pocket. This is typically achieved by synthesizing N-substituted benzamides from the corresponding acid chloride.
Protocol 3: Synthesis of N-Substituted 4-Bromo-3-chlorobenzamides
Objective: To generate a library of N-substituted amides.
Procedure:
-
Synthesize 4-bromo-3-chlorobenzoyl chloride as described in Protocol 1.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Target-Oriented SAR: Case Studies
While specific SAR studies originating from this compound are not extensively documented in publicly available literature, the biological activities of structurally related bromo- and chloro-substituted benzamides provide a strong rationale for its use in various therapeutic areas.
Anticancer Drug Discovery
Benzamide derivatives have shown significant potential as anticancer agents, often targeting enzymes involved in epigenetic regulation or cell signaling. For example, derivatives of N-(4-Bromophenyl)-4-chlorobenzamide have demonstrated cytotoxic activity against various cancer cell lines.[1]
Hypothetical SAR Campaign Targeting a Kinase:
An SAR campaign could be initiated to develop inhibitors of a specific kinase implicated in cancer.
| Compound ID | R¹ (at 4-position) | R² (at N-amide) | Kinase IC₅₀ (µM) |
| Scaffold | Br | H | > 50 |
| 1a | Phenyl | H | 25.3 |
| 1b | 4-Fluorophenyl | H | 10.1 |
| 1c | 3-Pyridyl | H | 5.2 |
| 2a | 3-Pyridyl | Methyl | 8.9 |
| 2b | 3-Pyridyl | Ethyl | 15.7 |
| 2c | 3-Pyridyl | Cyclopropyl | 3.5 |
This is a representative data table illustrating a potential SAR study.
Antimicrobial Agent Development
Substituted benzohydrazides, which can be derived from the corresponding benzamides, have shown promising antimicrobial activity. A study on 3/4-bromo benzohydrazide derivatives identified compounds with potent activity against various microbial strains.[2]
Visualizing the Workflow and Rationale
Workflow for SAR Studies using this compound
Caption: Workflow for SAR studies using this compound.
Logical Relationship of Substituents to Biological Activity
Caption: Key structural features of this compound for SAR.
Conclusion
This compound represents a highly valuable, yet perhaps underutilized, scaffold for structure-activity relationship studies. Its synthetic tractability and the presence of multiple, distinct points for chemical diversification make it an ideal starting point for the generation of diverse chemical libraries. The strategic modification of this core, guided by iterative biological testing, can facilitate the rapid identification and optimization of novel therapeutic agents. This guide provides the foundational protocols and strategic insights for researchers, scientists, and drug development professionals to leverage the full potential of the this compound scaffold in their discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2973-2981. Available at: [Link]
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Wang, Y., et al. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6377-6387. Available at: [Link]
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Sbaraglini, F., et al. (2019). Discovery of a Biologically Active Bromodomain Inhibitor by Target-Directed Dynamic Combinatorial Chemistry. ACS Chemical Biology, 14(11), 2418-2426. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. Available at: [Link]
-
Stompor, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5484. Available at: [Link]
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available at: [Link]
Sources
Troubleshooting & Optimization
overcoming common problems in benzamide synthesis
Welcome to the technical support center for benzamide synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section directly addresses specific experimental issues in a question-and-answer format. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Problem 1: My benzamide yield is consistently low. What are the primary causes and how can I fix it?
Answer: Low yields are a frequent issue in benzamide synthesis and can typically be traced back to a few key areas: inefficient activation of the carboxylic acid, side reactions, or product loss during workup.[1][2]
Causality & Solution:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[5]
-
Acid Chloride Method: Converting the benzoic acid to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach.[6][7] Troubleshooting: Ensure your chlorinating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to benzoic acid.[7]
-
Coupling Reagents: For substrates with sensitive functional groups, using coupling reagents is often a milder and more efficient alternative.[8] These reagents create a highly reactive activated ester intermediate in situ.[9]
-
-
Side Reactions:
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis.[7] Always use anhydrous solvents and thoroughly dried glassware. Adding the acyl chloride slowly to the amine solution, especially at low temperatures (e.g., 0-5 °C), can minimize this side reaction.[2][10]
-
Over-acylation: The newly formed benzamide can react with another molecule of benzoyl chloride, especially if a large excess of the acylating agent is used, to form an N-benzoylbenzamide byproduct.[2][7] To avoid this, use a stoichiometric amount of the acyl chloride or a slight excess of the amine and add the acyl chloride dropwise with vigorous stirring.[7][10]
-
-
Product Loss During Workup:
-
Extraction: Ensure the pH is appropriate during aqueous washes. Benzamides can be hydrolyzed under harsh acidic or basic conditions, especially with heat.[11] Unreacted benzoic acid can be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution), and unreacted amine with a mild acidic wash (e.g., 1M HCl).[11]
-
Recrystallization: Using excessive solvent during recrystallization is a common cause of yield loss.[7] Determine the optimal solvent system through small-scale solubility tests to maximize crystal recovery.[12]
-
Problem 2: I'm using a coupling reagent like DCC, but my reaction is messy and purification is difficult. What's going on?
Answer: While coupling reagents are powerful tools, they come with their own set of potential problems, primarily related to byproduct formation and side reactions. With Dicyclohexylcarbodiimide (DCC), the main issue is the formation of dicyclohexylurea (DCU) byproduct.[10]
Causality & Solution:
-
DCU Byproduct: The mechanism of DCC involves the formation of a highly reactive O-acylisourea intermediate.[9] This intermediate reacts with the amine to form the desired amide, generating DCU as a byproduct.[4]
-
The Problem: DCU is notoriously insoluble in many common organic solvents and can precipitate from the reaction mixture, making purification by chromatography challenging.[10][13]
-
The Solution: In most cases, the precipitated DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.[10] If some DCU remains soluble, it often crashes out upon concentration of the organic extracts.
-
-
Alternative Carbodiimides:
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular alternative to DCC.[4] The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous extraction phase of the workup, simplifying purification.[10][13]
-
DIC: Diisopropylcarbodiimide (DIC) is another option where the resulting urea byproduct is more soluble in organic solvents than DCU, making it more suitable for solid-phase synthesis or reactions where filtration is not ideal.[13]
-
-
Additives to Suppress Side Reactions: The O-acylisourea intermediate can sometimes rearrange into a stable N-acylurea byproduct, which consumes the starting material and lowers the yield. To prevent this and also to minimize racemization when using chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[13] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.
Problem 3: My starting aniline is electron-deficient, and the reaction with benzoyl chloride is not working. What method should I use?
Answer: Electron-deficient anilines are poor nucleophiles, making the standard Schotten-Baumann reaction conditions ineffective. For these challenging substrates, you need to either increase the electrophilicity of the carboxylic acid component or use conditions specifically designed to facilitate the coupling of unreactive amines.
Causality & Solution:
-
Low Nucleophilicity: Electron-withdrawing groups on the aniline ring reduce the electron density on the nitrogen atom, making it less likely to attack the carbonyl carbon of the benzoyl chloride.[14]
-
Enhanced Coupling Protocols:
-
HATU/DIPEA: Using a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is highly effective.[15] HATU forms a highly reactive OAt-active ester that readily couples with even poorly nucleophilic amines.
-
EDC/DMAP/HOBt: A combination of EDC, a catalytic amount of HOBt, and one equivalent of 4-Dimethylaminopyridine (DMAP) can successfully couple electron-deficient anilines.[15] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that accelerates the reaction.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Schotten-Baumann reaction and using an amide coupling reagent? A1: The primary difference lies in the starting material for the carboxylic acid component.[10]
-
Schotten-Baumann Reaction: This method uses a pre-activated carboxylic acid derivative, typically an acyl chloride (e.g., benzoyl chloride).[6][9] It is often performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the HCl byproduct.[10]
-
Amide Coupling Reagents: These reagents facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to first synthesize an acyl chloride.[10] This is a one-pot procedure that generates byproducts specific to the coupling reagent used.
Q2: How do I choose the right coupling reagent for my synthesis? A2: The choice depends on several factors: cost, scale, potential for side reactions (especially racemization), and the nature of the byproduct.
| Reagent Family | Common Examples | Key Advantages | Key Disadvantages & Solutions |
| Carbodiimides | DCC, EDC, DIC | Inexpensive and widely available.[8] | Can cause racemization (use HOBt additive).[13] Byproduct removal can be an issue (use EDC for water-soluble byproduct or filter off DCU).[10] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. Does not form guanidinium byproducts. | BOP generates carcinogenic HMPA (use PyBOP instead). More expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, HATU | Very fast reaction times, very low racemization.[13] Highly efficient. | Can react with the amine to form a guanidinium byproduct (control stoichiometry and order of addition). Most expensive option. |
Q3: My benzamide product is an oil/won't crystallize. What purification strategy should I use? A3: When recrystallization fails, column chromatography is the primary alternative.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for many benzamides is a mixture of hexanes and ethyl acetate.[11] Aim for an Rf value of 0.3-0.4 for your product.[11]
-
Dealing with Polar Amides: If your product is very polar and streaks on the silica gel, adding a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide in methanol to your eluent can help improve the peak shape.[16]
-
Workup Considerations: Ensure your workup procedure has effectively removed acidic or basic impurities (like unreacted starting materials), as these can interfere with chromatography.[11]
Experimental Protocols
Protocol 1: General Benzamide Synthesis using EDC/HOBt
This protocol is a robust method for coupling standard benzoic acids and amines.
-
Preparation: In a round-bottom flask, dissolve the benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the mixture.
-
Addition of Coupling Reagent: Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[10]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[10]
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]
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Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Website. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps Website. [Link]
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Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
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MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(18), 5652. [Link]
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IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation. IRIS Institutional Research Information System. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Website. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of amides. Organic Chemistry Portal. [Link]
-
YouTube. (2025). What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone. YouTube. [Link]
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Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
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Reddit. (2021). Purification of N-benzylbenzamides. Reddit. [Link]
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Scribd. (n.d.). Final Benzamide Preparations. Scribd. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4518. [Link]
-
YouTube. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]
-
Reddit. (2025). Side reactions with HBTU amide coupling?. Reddit. [Link]
-
Quora. (2021). How do you convert an aniline to benzamide and vice versa?. Quora. [Link]
-
ResearchGate. (2014). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]
-
National Institutes of Health. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(40), 5132–5135. [Link]
-
National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4518. [Link]
-
ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]
-
YouTube. (2022). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!. YouTube. [Link]
-
ResearchGate. (2011). An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
Scholars Research Library. (2011). A convenient method for the synthesis of amides by acylation of amines with in situ generated acid chlorides. Der Pharma Chemica, 3(3), 409-421. [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
YouTube. (2023). Synthesis of Aniline from Benzamide. YouTube. [Link]
-
YouTube. (2020). Benzamide - Organic synthesis. YouTube. [Link]
- Google Patents. (n.d.). JPS61271255A - Production of aniline compound.
-
Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(13), 2773-2778. [Link]
-
National Institutes of Health. (2007). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Organometallics, 26(15), 3752–3761. [Link]
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- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Benzamide Synthesis via the Schotten-Baumann Reaction
Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the Schotten-Baumann reaction for the preparation of benzamides. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your reaction yields and product purity.
Troubleshooting Guide & FAQs
The Schotten-Baumann reaction is a robust and versatile method for synthesizing amides from amines and acyl chlorides.[1][2] However, its biphasic nature and the high reactivity of acyl chlorides can lead to challenges, most notably low yields. This section addresses common issues encountered during the reaction and provides actionable solutions based on fundamental chemical principles.
Core Issues & Low Yields
Q1: My Schotten-Baumann reaction is resulting in a very low yield of the desired benzamide. What are the most common culprits?
Low yields in the Schotten-Baumann reaction can typically be attributed to one or more of the following factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water or hydroxide ions in the aqueous phase to form benzoic acid, a common byproduct that reduces the amount of acylating agent available to react with the amine.[1][3]
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] If not effectively neutralized by the base, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction.[1][3]
-
Inadequate Mixing: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating contact between the reactants.[1][3]
-
Poor Reagent Quality: The presence of moisture in the amine or degradation of the benzoyl chloride can significantly impact the reaction outcome.[1]
Q2: I've identified benzoic acid as a major byproduct. How can I minimize the hydrolysis of my benzoyl chloride?
Minimizing the hydrolysis of benzoyl chloride is critical for achieving high yields. Consider the following strategies:
-
Controlled Addition of Acyl Chloride: Add the benzoyl chloride slowly and dropwise to the reaction mixture. This prevents a high local concentration of the acyl chloride, reducing its opportunity to react with the aqueous phase.[1][5]
-
Vigorous Stirring: Ensure efficient mixing of the biphasic system. A high stirring rate (>1000 rpm) increases the surface area between the two phases, promoting the reaction between the amine (in the organic phase) and the benzoyl chloride over the competing hydrolysis reaction.[3]
-
Optimize Base Concentration: While a base is necessary, an excessively high concentration of hydroxide ions can accelerate the hydrolysis of the acyl chloride.[3] Using a moderate concentration of aqueous base (e.g., 10% NaOH) is often a good starting point.[6]
-
Low Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) can help to control the exothermic nature of the reaction and slow down the rate of hydrolysis.[5][7]
Q3: My reaction seems to stall before all the starting amine is consumed. What could be the cause?
A stalling reaction is often a sign that the amine has been rendered non-nucleophilic. The primary reasons for this are:
-
Insufficient Base: If there is not enough base to neutralize the HCl generated during the reaction, the amine will become protonated.[3][4] It is crucial to use at least one equivalent of base.
-
Complete Protonation of the Amine: Even with an adequate initial amount of base, localized pH drops can occur, leading to the protonation of the amine.[3] Slow, concurrent addition of the base and acyl chloride can sometimes mitigate this issue.
Side Reactions & Impurities
Q4: I'm observing an unexpected, higher molecular weight byproduct in my crude product. What is it likely to be?
The formation of a higher molecular weight byproduct is often due to the over-acylation (diacylation) of the newly formed benzamide, resulting in an N-benzoylbenzamide.[5] This is more probable if:
-
A large excess of benzoyl chloride is used.
-
The reaction temperature is too high.
To prevent this, add the benzoyl chloride slowly to the amine solution to ensure it reacts with the more nucleophilic starting amine before it can react with the less nucleophilic benzamide product.[5] Maintaining a low reaction temperature is also beneficial.[5]
Q5: How can I effectively remove unreacted starting materials and byproducts during workup?
A standard workup procedure for a Schotten-Baumann reaction involves a series of aqueous washes to remove impurities:
-
Acid Wash (e.g., 1M HCl): This will remove unreacted amine by converting it into its water-soluble hydrochloride salt.[7]
-
Base Wash (e.g., saturated sodium bicarbonate): This will remove any benzoic acid byproduct by converting it into its water-soluble sodium salt.[7]
-
Brine Wash: This helps to remove any remaining water from the organic layer before drying.[7]
Subsequent purification by recrystallization or column chromatography is often necessary to obtain a highly pure product.[1]
Visualizing the Schotten-Baumann Reaction
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[8]
Caption: Mechanism of Benzamide Formation.
Troubleshooting Workflow
When faced with low yields, a systematic approach to troubleshooting can help to identify and resolve the underlying issue.
Sources
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- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
purification of crude 4-Bromo-3-chlorobenzamide by recrystallization
Technical Support Center: Purification of 4-Bromo-3-chlorobenzamide
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated support center for the purification of this compound. This guide is structured to provide direct, actionable advice for researchers encountering challenges during the recrystallization of this compound. Drawing from established chemical principles and practical experience, this document aims to be your first point of reference for troubleshooting and procedural optimization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the purification of this compound. Each issue is analyzed to its root cause, followed by a step-by-step resolution protocol.
Question 1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume. What's going wrong?
Answer: This issue typically points to one of two scenarios: either you are dealing with an insoluble impurity, or you have chosen an inappropriate solvent. Aromatic amides like this compound possess strong intermolecular hydrogen bonds, making them challenging to dissolve in some solvents.[1][2]
Immediate Actions & Solutions:
-
Verify Insoluble Impurities: If the bulk of your compound dissolves but a small amount of solid remains, you are likely dealing with an insoluble impurity (e.g., inorganic salts from the synthesis). Do not keep adding excessive solvent, as this will drastically reduce your final yield.[3][4]
-
Solution: Perform a hot filtration. Add a minimal excess of hot solvent (approx. 10-15% more) to the mixture to ensure your target compound remains in solution. Preheat a funnel (with fluted filter paper) by pouring hot solvent through it. Quickly filter the hot solution to remove the insoluble material. Proceed with the cooling of the filtrate.[4]
-
-
Re-evaluate Your Solvent Choice: If the entire solid mass shows very poor solubility even at the solvent's boiling point, the solvent is not suitable. An ideal recrystallization solvent should dissolve the solute poorly at room temperature but very well at its boiling point.[3][5]
-
Solution: Refer to the solvent selection table below. Ethanol or an ethanol/water mixture is often a good starting point for benzamides.[6] Conduct small-scale solubility tests with alternative solvents like isopropanol or acetone to find a more suitable system.
-
Question 2: Upon cooling, my product separated as an oily liquid instead of forming crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a crystalline solid.[4] This is common when the solution is cooled too rapidly or when the concentration of the solute is excessively high. The presence of impurities can also depress the melting point, exacerbating the issue.
Immediate Actions & Solutions:
-
Reheat and Dilute: Place the flask back on the heat source and reheat until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% of the original volume) to lower the solution's saturation point.[7]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Allow it to cool slowly by insulating it—for instance, by placing it inside a beaker of hot water and letting both cool together, or by loosely covering it with glass wool.[4] Slow cooling provides the necessary time for molecules to orient themselves into a well-defined crystal lattice.[8][9]
-
Consider a Mixed Solvent System: If oiling persists, using a mixed solvent system (e.g., ethanol/water) can be effective. Dissolve the compound in a minimum amount of the "good" solvent (ethanol) at boiling, then slowly add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
Question 3: My final yield is significantly lower than expected. Where did my product go?
Answer: A low yield is a common and frustrating issue in recrystallization. The primary cause is the loss of product to the "mother liquor" (the filtrate) due to the compound's residual solubility, even at low temperatures.[10]
Immediate Actions & Solutions:
-
Avoid Excess Solvent: This is the most common mistake. Use only the minimum amount of boiling solvent required to fully dissolve your crude solid.[3][10] Using too much solvent means more of your compound will remain dissolved upon cooling.
-
Ensure Adequate Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8] Solubility decreases significantly at lower temperatures.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the Buchner funnel, use a minimal amount of ice-cold solvent.[9][10] Using room temperature or warm solvent will redissolve a significant portion of your purified crystals.
-
Check the Mother Liquor: If you suspect significant loss, you can try to recover a second crop of crystals by boiling off a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
Question 4: The final crystals are still colored, even after recrystallization. How can I obtain a colorless product?
Answer: Persistent color often indicates the presence of highly conjugated, colored impurities that co-crystallize with your product.
Immediate Actions & Solutions:
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.
-
Procedure: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source to prevent flash boiling. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the mixture and bring it back to a boil for a few minutes.
-
Crucial Next Step: Perform a hot filtration to remove the charcoal. If this is not done, the fine charcoal particles will contaminate your final product. Use a pre-warmed funnel and fluted filter paper for this step.
-
-
Perform a Second Recrystallization: If impurities are particularly stubborn, a second recrystallization of the purified material may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the optimal solvent should always be determined experimentally, a good starting point for polar aromatic amides like this is a polar protic solvent.[2] Ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/water are excellent candidates. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
| Solvent System | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Good general-purpose solvent for amides. Its polarity allows for dissolving the compound when hot, but solubility drops significantly upon cooling. |
| Isopropanol | 82 | Similar to ethanol, but slightly less polar. May offer a better recovery if the compound is too soluble in hot ethanol. |
| Ethanol/Water | Variable (78-100) | An excellent mixed-solvent system. Allows for fine-tuning of polarity to achieve a steep solubility curve, which is ideal for high-recovery recrystallization. |
| Acetone | 56 | A polar aprotic solvent. Its low boiling point makes it easy to remove, but care must be taken to avoid premature evaporation during hot filtration. |
Q2: What is the expected melting point and how do I use it to assess purity?
A2: The literature melting point for a similar compound, 4-bromobenzamide, is in the range of 190-193 °C.[11] The melting point of this compound is expected to be in a similar range. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point range is a strong indicator of impurities. Always compare the melting point of your recrystallized product to that of the crude starting material.
Q3: What are the key safety precautions I should take?
A3:
-
Ventilation: Always perform recrystallizations in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.
-
Heating: When using flammable solvents like ethanol or acetone, always heat using a steam bath or a heating mantle connected to a temperature controller. Never use an open flame.
-
Bumping: Add a boiling chip or use a magnetic stir bar to ensure smooth boiling and prevent bumping.[4]
-
Pressure: Never heat a sealed container. When covering an Erlenmeyer flask during cooling, use a watch glass or inverted beaker to allow for pressure equalization.
Visualized Workflow: Recrystallization of this compound
The following diagram outlines the logical steps and decision points in a standard recrystallization procedure.
Caption: Workflow for the purification of this compound.
References
-
Recrystallization. University of California, Davis, Chem 124/125 Lab Manual. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Benzamide, 4-bromo-. Chemsrc. [Link]
-
Recrystallization Handout. University of Colorado Boulder, Department of Chemistry. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization Technique. University of Toronto, Department of Chemistry. [Link]
-
4-Bromo-3-chlorobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Organic Chemistry Lab: Recrystallization. Vassar College via YouTube. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. Nadia Korovina via YouTube. [Link]
-
Recrystallization. Professor Dave Explains via YouTube. [Link]
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identifying and removing impurities in substituted benzamide reactions
A Guide to Identifying and Removing Impurities for R&D Professionals
Welcome to the Technical Support Center for substituted benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity in amide bond formation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively, ensuring the integrity and success of your projects.
Section 1: Frequently Asked Questions - Understanding the Origin of Impurities
This section addresses the most common questions regarding the formation of byproducts and the presence of residual starting materials in substituted benzamide reactions.
Q1: I've just run my reaction. What are the most likely impurities I should be looking for?
A: The impurities in your crude product are almost always derived from three sources: unreacted starting materials, side reactions of your reagents, and byproducts from the coupling agent used.
-
Unreacted Starting Materials: The most common impurities are residual carboxylic acid and amine. Incomplete reaction is a frequent issue, stemming from insufficient reaction time, suboptimal temperature, or poor activation of the carboxylic acid.[1][2]
-
Coupling Agent Byproducts: The choice of coupling reagent directly dictates the major byproduct you will need to remove. For example, carbodiimides like DCC and DIC generate insoluble ureas (DCU and DIU), while water-soluble EDC produces a urea that can be removed with an aqueous wash.[3][4][5] Phosphonium (e.g., PyBOP) and Uronium/Aminium (e.g., HATU, HBTU) reagents also generate specific byproducts that are typically removed during aqueous workup.[3][6]
-
Side-Reaction Products: Several side reactions can occur depending on your specific substrates and conditions. These include:
-
N-Acylurea: A common byproduct when using carbodiimides, where the highly reactive O-acylisourea intermediate rearranges into an unreactive N-acylurea.[5]
-
Over-acylation/Diacylation: If using a highly reactive acyl chloride, the newly formed benzamide can be acylated a second time, especially if an excess of the acylating agent is used or if addition is too rapid.[7][8] This is more common with primary amines.
-
Hydrolysis Products: If using an acyl chloride, exposure to moisture will hydrolyze it back to the corresponding benzoic acid, reducing yield and contaminating the product.[1][7][8]
-
Racemization: For chiral carboxylic acids or amines, particularly α-amino acids, the reaction conditions can lead to epimerization. The choice of coupling reagent and the use of additives like HOBt or OxymaPure are critical to suppress this side reaction.[5][6][9]
-
Q2: My coupling reaction using a carbodiimide (like DCC or EDC) is sluggish and forms a significant amount of an N-acylurea byproduct. Why is this happening and how can I prevent it?
A: This is a classic problem with carbodiimide-mediated couplings. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate has two competing fates:
-
Desired Pathway: Nucleophilic attack by your amine to form the desired amide bond.
-
Side Pathway: An intramolecular rearrangement (an O-to-N acyl transfer) to form a stable, unreactive N-acylurea byproduct.[5]
This rearrangement is particularly problematic if your amine is a poor nucleophile (e.g., sterically hindered or electronically deactivated) or if its concentration is low. To favor the desired pathway, you must trap the O-acylisourea intermediate before it can rearrange.
Solution: The standard and highly effective solution is to use an activating additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5][9][10] These additives react rapidly with the O-acylisourea to form a more stable active ester. This active ester is still highly reactive towards the amine but is not prone to rearrangement, thus significantly reducing N-acylurea formation and improving yields.[5]
dot
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Section 2: Troubleshooting Guide - Analytical Identification
Effective purification begins with accurate identification of impurities. This section provides guidance on choosing the right analytical tools and interpreting the data.
Q3: Which analytical technique is best for assessing the purity of my substituted benzamide: HPLC or GC-MS?
A: For the vast majority of substituted benzamides, High-Performance Liquid Chromatography (HPLC) is the superior method.[11][12] Benzamides are typically non-volatile and thermally stable enough for HPLC, but can degrade under the high temperatures required for Gas Chromatography (GC).[11] The N-Cl bond in some reactive intermediates, for example, is known to be thermally sensitive, making GC unsuitable.[11]
Reverse-Phase HPLC (RP-HPLC) with a C18 column is the workhorse for this class of compounds, allowing for the separation of the final product from polar starting materials and non-polar byproducts.[12]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Ideal for non-volatile and thermally labile compounds. Analysis is performed near ambient temperature.[11][12] | Requires volatile and thermally stable analytes. High injector and column temperatures can cause degradation.[11] |
| Typical Impurities Detected | Unreacted acids, amines, coupling agent byproducts (e.g., ureas), and most side-reaction products.[11] | Best suited for volatile impurities such as residual solvents. |
| Quantification | Highly accurate and precise for purity assessment and impurity profiling with UV or MS detection.[11] | Accurate for volatile components, but may give a false purity reading if the main compound degrades. |
| Recommendation | Primary and recommended method for purity analysis of most substituted benzamides. | Used as a complementary technique, primarily for identifying volatile impurities or residual solvents. |
Q4: I see multiple peaks in my HPLC chromatogram. How can I tentatively identify them before attempting purification?
A: A logical, stepwise approach is key. Use a combination of your reaction knowledge and analytical techniques.
-
Run Standards: The simplest method is to inject samples of your starting carboxylic acid and amine. If any of the impurity peaks in your crude sample match the retention times of these standards, you have identified unreacted starting materials.
-
Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can get the mass-to-charge ratio (m/z) of each peak. Compare these masses to the expected molecular weights of your starting materials, product, and potential byproducts (e.g., N-acylurea, diacylated product). This is the most powerful tool for impurity identification.[13]
-
Spiking Experiment: If you suspect a peak is a specific byproduct (e.g., benzoic acid from hydrolysis), and you have a sample of that compound, "spike" your crude sample with a small amount of it. If the peak of interest increases in area, you have confirmed its identity.
-
Consider Polarity: In reverse-phase HPLC, more polar compounds elute earlier. Your starting carboxylic acid is often more polar than the final benzamide product and will likely have a shorter retention time. Highly non-polar byproducts will have longer retention times.
dot
Caption: A logical workflow for impurity identification and purification.
Section 3: Purification Protocols & Preventative Measures
This section provides actionable, step-by-step protocols for removing common impurities and best practices to prevent their formation from the outset.
Q5: How can I remove unreacted benzoic acid and the byproduct from my EDC coupling reaction?
A: This is a very common scenario that can be effectively solved with a standard liquid-liquid extraction (acid-base wash) protocol. The strategy relies on changing the polarity of the impurities to move them from the organic phase (containing your product) into the aqueous phase.
-
Unreacted Benzoic Acid: Is an acid. By washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you deprotonate the carboxylic acid to form a water-soluble carboxylate salt.[1][7]
-
EDC Byproduct (EDU): 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) is water-soluble and can be removed by washing with water or dilute acid.[4][9] A wash with dilute HCl will protonate the basic amine on EDU, making it highly water-soluble.
Protocol 1: General Acid-Base Workup for Amide Purification
-
Dissolution: After the reaction is complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This removes the unreacted amine and basic byproducts like EDU. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ (aq). This removes unreacted carboxylic acid and acidic additives like HOBt. Be sure to vent the funnel frequently as CO₂ gas may be evolved. Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with saturated NaCl (aq) (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude benzamide, now free of most water-soluble and acid/base-reactive impurities.[1][14]
Q6: My main impurity is the insoluble dicyclohexylurea (DCU) from a DCC coupling. Filtration isn't removing all of it. What should I do?
A: DCU is notoriously difficult to remove due to its tendency to precipitate throughout the reaction and workup, often trapping the desired product.[4][9]
Prevention is the best strategy: If possible, switch to DIC, which forms a more soluble diisopropylurea, or use water-soluble EDC for future reactions.[4]
Removal Protocol:
-
Pre-filtration: At the end of the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation. Filter the entire reaction mixture through a sintered glass funnel or Celite pad, washing with a small amount of cold solvent.[15]
-
Concentration & Re-dissolution: Concentrate the filtrate. The reduced volume will often cause more DCU to precipitate. Re-dissolve the residue in a minimal amount of a solvent in which your product is soluble but DCU is not (DCM is often a good choice).
-
Second Filtration: Filter the solution again to remove the newly precipitated DCU.
-
Purification: At this point, the crude product should be subjected to either recrystallization or column chromatography for final purification.
Q7: Should I purify my final product by recrystallization or column chromatography?
A: The choice depends on the nature of the impurities, the quantity of material, and the required final purity.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. It is cost-effective and can yield highly pure crystalline material.[1][2] It is most effective when the impurities have significantly different solubility profiles from the product. A sharp melting point after recrystallization is a good indicator of high purity.
-
Column Chromatography: This is the most versatile and powerful technique for purifying complex mixtures, especially when impurities have similar polarities to the product (e.g., separating ortho/meta/para isomers).[14][16] It is the go-to method for small-scale research and when very high purity (>99%) is essential.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) in which your benzamide is highly soluble when hot but poorly soluble when cold. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes) to find the ideal one.[17]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[17][18]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[17][18]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[18]
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Benchchem. (2025).
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- Benchchem. (2025). Strategies to reduce impurities in benzamide synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Madankar, K., Mokhtari, J., & Mirjafary, Z. (n.d.). One-pot synthesis of amides from carboxylic acids and amines or ammonium salt.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Benchchem. (2025). How to overcome common problems in Benzamide synthesis?.
- Al-Masum, M., & Kandasamy, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 25.
- Benchchem. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- Benchchem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Sabatini, J. J., & Reilly, T. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2334-2337.
- Benchchem. (2025). Technical Support Center: N-allyl-N'-benzoyl-urea Synthesis.
- Benchchem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Benchchem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (2018).
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Benchchem. (2025).
- CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
- Benchchem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
- Geocities.ws. (n.d.). Hydrolysis of Benzamide.
- Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?.
- Benchchem. (2025).
- Scribd. (n.d.).
- ResearchGate. (n.d.).
- Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000-2006.
- National Institutes of Health. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands.
- PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand.
- Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- RSC Publishing. (n.d.). Analytical Methods.
- YouTube. (2018).
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Technical Support Center: Optimizing Electrophilic Amination Reactions
Welcome to the technical support center for electrophilic amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and confidently apply this methodology to complex synthetic challenges.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational concepts to ensure a solid understanding of the key parameters influencing your reaction.
Q1: What is the core principle of electrophilic amination?
Electrophilic amination is a fundamental process for forming a carbon-nitrogen bond.[1] Unlike traditional methods where a nitrogen nucleophile attacks an electrophilic carbon (e.g., an alkyl halide), this strategy employs an "umpoled" approach.[2][3] A carbon nucleophile, such as an enolate or an organometallic reagent, attacks an electrophilic nitrogen source, where the nitrogen atom is rendered electron-deficient by being attached to a good leaving group.[4][5] This makes it an indispensable tool for synthesizing a wide variety of nitrogen-containing compounds, from α-amino acids to complex pharmaceuticals.[4]
Q2: What are the most common classes of electrophilic aminating agents?
A diverse array of reagents is available, each with unique reactivity profiles, advantages, and disadvantages. They can be broadly categorized as those that undergo substitution reactions and those that undergo addition reactions.[2][6]
-
Hydroxylamine Derivatives: Reagents like O-sulfonyl- or O-acylhydroxylamines are widely used. The nitrogen is made electrophilic by the electron-withdrawing group on the oxygen, which also serves as a leaving group.[1][7]
-
Oxaziridines: These three-membered rings containing oxygen, nitrogen, and carbon are highly effective reagents.[8] N-Sulfonyloxaziridines, often called Davis' oxaziridines, are particularly stable and useful for aminating a range of nucleophiles.[9][10] Nucleophilic attack occurs on the nitrogen atom of the strained ring.[6]
-
Azodicarboxylates: Compounds like diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD) are powerful electrophiles for the α-amination of carbonyl compounds.[11][12] The reaction proceeds via addition to the N=N double bond.
-
Sulfonyl Azides: These reagents are primarily used for electrophilic azidation, converting a carbanion into an azide.[2] The resulting azide is a versatile functional group that can be readily reduced to the corresponding primary amine.
Q3: How does the nature of the carbon nucleophile (e.g., enolate) affect the reaction?
The stability and reactivity of the carbon nucleophile are critical. For carbonyl compounds, the method of enolate generation dictates the outcome.
-
Thermodynamic vs. Kinetic Enolates: When an unsymmetrical ketone is deprotonated under equilibrating conditions (e.g., weaker base, higher temperature), the more substituted, thermodynamically more stable enolate is favored.[13][14] Conversely, using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures rapidly deprotonates the least hindered α-proton, forming the kinetic enolate.[13][14] This control is crucial for regioselectivity in the amination step.
-
Nucleophilicity: Highly reactive, "hard" nucleophiles like Grignard or organolithium reagents can sometimes lead to side reactions, such as deprotonation of the aminating agent or addition to other functional groups.[13] Softer nucleophiles, such as enolates, enamines, or organocuprates, are often more suitable for this transformation.[13][14][15]
Section 2: Troubleshooting Guide: From Poor Yield to Complex Mixtures
This section is structured to address specific experimental problems. Each answer provides a causal explanation and actionable steps for optimization.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows primarily unreacted starting material. What are the likely causes and how can I fix it?
A: This common issue typically points to one of three areas: insufficient nucleophilicity of your substrate, a deactivated aminating agent, or an inappropriate choice of base or solvent.
Causality & Corrective Actions:
-
Insufficient Nucleophilicity: The energy barrier for the attack on the electrophilic nitrogen may be too high.
-
Diagnosis: Your nucleophile may be too stable (i.e., not a strong enough nucleophile). For carbonyl compounds, this means the pKa of the α-proton is too high for the base being used.
-
Solution: Switch to a stronger base to ensure complete deprotonation and formation of the nucleophilic enolate. For example, if you are using an alkoxide like NaOEt with a simple ketone, switching to a more powerful base like LDA or KHMDS will generate a higher concentration of the enolate at equilibrium.[14] For organometallic reagents, consider transmetalation to a more reactive species, such as converting an organozinc reagent to a more nucleophilic organocuprate.[1]
-
-
Deactivated Aminating Agent: Many electrophilic aminating agents are sensitive to moisture and can degrade upon storage.
-
Diagnosis: An older bottle of reagent or one that has been exposed to the atmosphere may be the culprit.
-
Solution: Use a freshly opened bottle of the aminating agent or purify it according to established procedures. For example, Davis' oxaziridines are generally stable solids but should be stored in a desiccator.[9]
-
-
Incorrect Base/Substrate Combination: The base can react with the aminating agent instead of the substrate.
-
Diagnosis: This is particularly problematic with sterically unhindered bases and certain oxaziridines, which can be deprotonated or undergo decomposition pathways.[16]
-
Solution: Use a sterically hindered, non-nucleophilic base like LDA. Ensure you are forming the carbanion/enolate first at low temperature before adding the electrophilic aminating agent to the reaction mixture. This minimizes the opportunity for the base and aminating agent to react directly.
-
Troubleshooting Workflow: Low/No Conversion
Caption: A workflow for diagnosing low conversion issues.
Problem 2: Formation of Significant Side Products
Q: My reaction is messy, with multiple spots on TLC and complex NMR spectra. How can I identify and suppress these side products?
A: Side product formation often arises from the nucleophile or aminating agent having multiple reactive pathways. Key issues include poly-amination, reaction at oxygen (for enolates), and reagent decomposition.
Causality & Corrective Actions:
-
Multiple Aminations: The aminated product itself may be acidic enough to be deprotonated by excess base, leading to a second amination event. This is especially true for the α-amination of carbonyls.
-
Diagnosis: Look for product peaks in your mass spectrometry data corresponding to the addition of two or more nitrogen-containing groups.
-
Solution: Use the nucleophile as the limiting reagent and add it slowly to a solution of the aminating agent. Alternatively, use a slight excess (1.1-1.2 equivalents) of the aminating agent and ensure the reaction is quenched promptly once the starting material is consumed. Avoid using a large excess of strong base.
-
-
O-Amination vs. C-Amination of Enolates: Enolates are ambident nucleophiles, meaning they can react on either the carbon or the oxygen atom.[14]
-
Diagnosis: O-amination leads to the formation of an enol-amine or related species. This pathway is favored by "hard" electrophiles and in more polar, aprotic solvents that solvate the counter-ion effectively, freeing the oxygen atom.
-
Solution: To favor C-amination, use less polar solvents like THF or toluene, which promote ion-pairing of the enolate's counter-ion (e.g., Li+) with the oxygen, making the carbon a "softer" and more available nucleophilic site.[14] Using "softer" electrophilic aminating agents can also favor attack at the carbon.
-
-
Substrate or Product Oxidation: N-Sulfonyloxaziridines are also potent oxidizing agents.[10] They are widely used for the α-hydroxylation of enolates, a reaction that competes directly with amination.[17]
-
Diagnosis: The primary competing product is often the α-hydroxy carbonyl compound, which can be identified by mass spec and NMR.
-
Solution: The choice of oxaziridine is critical. While Davis' reagent (2-benzenesulfonyl-3-phenyloxaziridine) can be used for amination, it is more commonly associated with hydroxylation.[17] Reagents specifically designed for amination may provide better selectivity. Careful control of reaction temperature (keeping it as low as possible) can also help favor one pathway over the other.
-
General Mechanism: Electrophilic Amination of an Enolate
Caption: SN2-type mechanism for enolate amination.
Section 3: Protocols & Methodologies
Representative Protocol: α-Amination of a Ketone using an Azodicarboxylate
This protocol describes the amination of a simple ketone enolate, a common transformation.
Objective: To synthesize 2-(1,2-bis(tert-butoxycarbonyl)hydrazinyl)cyclohexan-1-one.
Materials:
-
Cyclohexanone
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Enolate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add cyclohexanone (1.0 eq) to the flask. Slowly add LDA solution (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate. Causality: Using a strong, hindered base at low temperature ensures the rapid and complete formation of the kinetic enolate, preventing self-condensation side reactions.[13]
-
Amination: Dissolve DBAD (1.2 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the DBAD solution dropwise to the enolate solution at -78 °C over 30 minutes. The reaction is often indicated by a color change. Stir the mixture at -78 °C for an additional 2-3 hours.
-
Quench: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL) while the flask is still at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired α-hydrazino ketone.
Section 4: Reference Data
Table 1: Comparison of Common Electrophilic Aminating Agents
| Reagent Class | Example(s) | Typical Nucleophiles | Advantages | Disadvantages & Common Issues |
| Azodicarboxylates | DEAD, DBAD | Enolates, Organometallics | Highly electrophilic; predictable reactivity.[11][12] | Product is a hydrazine, requiring a subsequent N-N bond cleavage step to yield a free amine.[1] Can be sensitive to strong acids.[18] |
| Oxaziridines | Davis' Reagents (N-Sulfonyloxaziridines) | Enolates, Sulfides, Amines | Bench-stable crystalline solids; can be used for asymmetric amination with chiral variants.[8][9] | Can also act as an oxidizing agent, leading to α-hydroxylation as a major side product.[17][19] Some are sensitive to strong bases.[16] |
| Hydroxylamine Deriv. | O-(diphenylphosphinyl) hydroxylamine (DPH), NH₂Cl | Organoboronic acids, Organometallics, Arenes | Can deliver an unprotected -NH₂ or -NHR group directly, improving step economy.[2][7] | Some reagents can be thermally unstable or require transition-metal catalysis.[5] NH₂Cl is hazardous and must be prepared in situ.[2] |
| Sulfonyl Azides | Tosyl azide (TsN₃), Trisyl azide | Enolates, Grignard Reagents | Efficient for introducing an azide group, which is a versatile synthetic handle.[1][2] | Product is an azide, not an amine; requires a reduction step. Reagents can be explosive and must be handled with care. |
Section 5: References
-
Benchchem. The Core Mechanism of Electrophilic Amination: A Technical Guide for Researchers. Available from:
-
Wikiwand. Electrophilic amination. Available from:
-
Wikipedia. Electrophilic amination. Available from: [Link]
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ResearchGate. Electrophilic Aminating Agents in Total Synthesis. Available from: [Link]
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National Center for Biotechnology Information (PMC). Electrophilic Aminating Agents in Total Synthesis. Available from: [Link]
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National Center for Biotechnology Information (PMC). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Available from: [Link]
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The University of Liverpool Repository. Electrophilic Aminating Agents in Total Synthesis. Available from: [Link]
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Bentham Science. Azodicarboxylates as Electrophilic Aminating Reagents. Available from: [Link]
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National Center for Biotechnology Information (PMC). Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association. Available from: [Link]
-
ACS Publications. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Available from: [Link]
-
ACS Publications. Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association. Available from: [Link]
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ResearchGate. Azodicarboxylates as Electrophilic Aminating Reagents | Request PDF. Available from: [Link]
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Royal Society of Chemistry. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Available from: [Link]
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Thieme Connect. Electrophilic Amination: An Update. Available from: [Link]
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Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (Note: A direct link to the specific chapter was not available, please refer to the publisher's portal for access).
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National Center for Biotechnology Information (PMC). Oxaziridine-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds. Available from: [Link]
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Wikipedia. Oxaziridine. Available from: [Link]
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Organic Chemistry Portal. Davis Oxidation. Available from: [Link]
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Wipf Group, University of Pittsburgh. 1 IB. Enolates & Enamines I. Basic Principles. Available from: [Link]
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PubMed. The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation. Available from: [Link]
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Organic Reactions. Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. Available from: [Link]
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University of Oxford. III Enolate Chemistry. Available from: [Link]
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ResearchGate. Electrophilic amination of enolates with oxaziridines: Effects of oxaziridine structure and reaction conditions | Request PDF. Available from: [Link]
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dealing with poor crystallization of benzamide products
Welcome to the Technical Support Center for Benzamide Crystallization. As Senior Application Scientists, we understand that obtaining a well-defined, crystalline final product is critical for purity, stability, and downstream processing. This guide is structured to provide rapid answers to common issues and in-depth, evidence-based solutions for more persistent crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: My benzamide product "oiled out" into a viscous liquid instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point (or the melting point of an impure mixture). The product separates as a liquid phase rather than a solid crystal lattice. This is often caused by a solvent system in which the compound is too soluble or by cooling the solution too rapidly.
-
Immediate Action: Try reheating the solution to dissolve the oil, then add more of the primary solvent (or the "good" solvent in a mixed system) to reduce the supersaturation level. Allow it to cool much more slowly.[1]
-
Alternative: If adding more solvent is not feasible, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the desired product.[2][3] If the oil persists, you may need to re-evaluate your solvent choice entirely.
Q2: My solution is clear and at the right temperature, but no crystals are forming. How can I initiate crystallization?
A: This indicates that the solution is in a metastable supersaturated state, where the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[4]
-
Induce Nucleation: The most common methods are to introduce a nucleation site by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[3]
-
Increase Supersaturation: If induction methods fail, you can carefully increase the supersaturation by either slowly evaporating some of the solvent or by adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then warming slightly to redissolve before slow cooling.[3]
Q3: I obtained crystals, but my final yield is very low. What are the common causes of product loss?
A: A low yield is typically due to one of two reasons: incomplete crystallization (product remains in the mother liquor) or mechanical losses during workup.
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. A significant amount of solid residue indicates that your compound has high residual solubility in the solvent at the filtration temperature. To improve yield, you may need to cool the solution further (if solubility allows) or reduce the amount of solvent used initially.[1]
-
Optimize Solvent Volume: Using the minimum amount of hot solvent required to fully dissolve your compound is crucial. Excess solvent will increase the amount of product lost to the mother liquor.[2]
-
Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities. Using warm solvent or excessive volumes will dissolve some of your product.[2]
Q4: My product "crashed out" as a fine powder instead of well-defined crystals. How can I improve crystal size and morphology?
A: The formation of a fine powder indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[5] This is usually a result of the solution becoming supersaturated too quickly.
-
Slow Down the Process: The key to growing larger crystals is to slow everything down. Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask can help.[2]
-
Reduce Supersaturation: A lower degree of supersaturation encourages slower, more orderly growth on existing nuclei rather than the rapid formation of many new nuclei.[5][6] Consider using slightly more solvent or a solvent system with a shallower solubility curve.
-
Advanced Methods: Techniques like vapor diffusion or solvent layering are designed for very slow crystallization and are ideal for growing large, high-quality single crystals.[7][8]
In-Depth Troubleshooting Guide
Problem: Persistent Oiling or Failure to Crystallize
This section addresses scenarios where simple fixes have failed. The root cause often lies in an inappropriate solvent system or the presence of impurities.
Causality: The selection of a solvent is the most critical parameter in crystallization.[9] An ideal solvent should dissolve the benzamide product completely at an elevated temperature but have low solubility at cooler temperatures.[2] Impurities can act as solubilizing agents or disrupt the crystal lattice formation, a phenomenon known as "impurity-induced oiling."[9][10]
A systematic approach is required to find a suitable solvent or solvent pair. This protocol ensures that you can identify a system that provides a good yield and crystal form.
Caption: Fig. 1: Workflow for systematic solvent screening.
Properly documenting your screening results is crucial for optimization.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Outcome on Cooling | Assessment |
| Example 1: Ethanol | Slightly Soluble | Fully Soluble | Small plates formed[7] | Good candidate for single-solvent crystallization. |
| Example 2: Acetone | Soluble | Fully Soluble | Oiled out initially[7] | Too soluble. Use as the "good" solvent in a pair. |
| Example 3: Hexane | Insoluble | Insoluble | No dissolution | Good candidate for an "anti-solvent."[7] |
| Example 4: Water | Very low solubility[11] | Slightly Soluble | Fine powder | Potential for recrystallization, but may require large volumes. |
Benzamide Solubility Ranking: The solubility of benzamide generally follows this order across common solvents: methanol > acetone > ethanol > 1-propanol > ethyl acetate > acetonitrile > water.[11][12] This information can guide your initial solvent choices.
Problem: Polymorphism - Unexpected Crystal Form
Benzamide and its derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystal structures.[13][14] These different forms (polymorphs) can have distinct physical properties, including solubility, stability, and melting point.[9]
Causality: The formation of a specific polymorph is kinetically and thermodynamically driven and is highly sensitive to crystallization conditions.[5] Factors like the solvent used, the level of supersaturation, and the cooling rate can dictate which form nucleates and grows.[5][15] For instance, metastable forms often appear at higher supersaturations, consistent with Ostwald's Rule of Stages.[15]
Q: I've obtained crystals, but they have a different melting point or appearance than expected. How do I confirm polymorphism and target the desired form?
A: First, you must characterize the obtained solid to confirm it is a different polymorph and not an impure version of the expected form.
-
Visual Inspection: Note the crystal habit (e.g., needles, plates, blocks). Different polymorphs often have different shapes.
-
Melting Point Analysis: A sharp, but different, melting point is a strong indicator of a new polymorph. A broad or depressed melting point suggests impurities.
-
Definitive Analysis: For unambiguous identification, instrumental analysis is required.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.[16][17]
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points, phase transitions between polymorphs, and distinguish crystalline from amorphous material.[16][18]
-
FTIR/Raman Spectroscopy: Vibrational spectroscopy can detect differences in molecular conformation and hydrogen bonding between polymorphs.[16][18]
-
Caption: Fig. 2: Decision framework for targeting a specific polymorph.
Key Experimental Protocols
These detailed protocols provide a starting point for overcoming common crystallization issues.
Protocol 2: Cooling Crystallization for Improved Crystal Quality
This method is the most common and is used to purify the crude product.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable solvent (identified via screening) to your crude benzamide product.
-
Heating: Gently heat the mixture on a hotplate with stirring until the compound fully dissolves. If some solid remains, add small aliquots of the solvent until a clear solution is achieved at the elevated temperature.[7]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. To further slow the cooling process, you can insulate the flask with cotton or place it inside a larger, warm water bath.[2]
-
Full Crystallization: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by decreasing the final solubility.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[2]
Protocol 3: Anti-Solvent Addition
This technique is useful when no single solvent has the ideal solubility profile. It works by dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to induce precipitation.
-
Preparation: Dissolve the benzamide product in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate impurities.
-
Addition: Slowly add the "anti-solvent" (e.g., hexane, water) dropwise with gentle stirring.
-
Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation.
-
Growth Phase: Gently warm the solution until it becomes clear again. Then, seal the vessel and allow it to cool slowly and undisturbed. Crystals should form as the solution cools.
References
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Tyczyńska, M., P. Cysewski. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available from: [Link]
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Ouyang, J., et al. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]
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Solubility of Things. (n.d.). Benzamide. Available from: [Link]
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Zheng, S., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Available from: [Link]
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Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Available from: [Link]
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American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Available from: [Link]
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RSC Publishing. (n.d.). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Physical Chemistry Chemical Physics. Available from: [Link]
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Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Available from: [Link]
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ResearchGate. (n.d.). Polymorphism in Benzamide | Request PDF. Available from: [Link]
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LUTPub. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Available from: [Link]
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MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available from: [Link]
-
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]
-
ACS Publications. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. Available from: [Link]
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Wikipedia. (n.d.). Benzamide. Available from: [Link]
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International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]
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SOP: CRYSTALLIZATION. (n.d.). Available from: [Link]
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McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications. Available from: [Link]
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ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. Available from: [Link]
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Wikipedia. (n.d.). Crystallization. Available from: [Link]
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The University of Manchester. (2005). Polymorphism in benzamide. Research Explorer. Available from: [Link]
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ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Available from: [Link]
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Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Available from: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available from: [Link]
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Chemicals Learning. (n.d.). Supersaturation Crystallization Processes | Methods of Supersaturation. Available from: [Link]
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ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Available from: [Link]
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PubMed. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Available from: [Link]
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Guide for crystallization. (n.d.). Available from: [Link]
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PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]
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PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available from: [Link]
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Journal of the American Chemical Society. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Available from: [Link]
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Crystallization of Organic Compounds. (n.d.). Available from: [Link]
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Science.gov. (n.d.). cooling crystallization process: Topics. Available from: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
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Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Available from: [Link]
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ResearchGate. (n.d.). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure | Request PDF. Available from: [Link]
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Zhanghua Dryer. (n.d.). Crystallization in Drug Formulation: Techniques and Challenges. Available from: [Link]
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ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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Nature. (n.d.). Impact of impurities on crystal growth. Available from: [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
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SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Available from: [Link]
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Technical Support Center: Purification of Basic Benzimidazole Derivatives via Acid-Base Extraction
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize acid-base extraction as a fundamental tool for isolating these important heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows with confidence.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the critical "why" questions that form the basis of a robust experimental design.
Q1: Why is acid-base extraction the preferred method for purifying basic benzimidazole derivatives?
Acid-base extraction is a powerful and efficient technique for separating basic compounds like benzimidazoles from acidic or neutral impurities.[1][2] The method leverages the ability of the basic nitrogen atom in the imidazole ring to be protonated by an acid.[3] This reaction converts the neutral, organic-soluble benzimidazole into a charged salt.[4][5] This salt is highly soluble in the aqueous phase, allowing it to be physically separated from non-basic impurities that remain in the organic phase.[1][6] The process is easily reversible; by adding a base to the separated aqueous layer, the salt is neutralized back to the original organic-soluble compound, which can then be re-extracted into a fresh organic solvent.[4][7]
Q2: How do I select the appropriate acid for the extraction?
The key is to choose an acid that is strong enough to fully protonate your benzimidazole derivative. This is governed by the pKa of your compound's conjugate acid. The pKa of protonated benzimidazole itself is approximately 5.4-5.8.[8]
Core Principle: To ensure >99% protonation and successful transfer into the aqueous layer, the pH of the acidic solution should be at least 2 pH units below the pKa of the protonated benzimidazole.[9]
For most benzimidazoles, a dilute solution of a strong mineral acid like hydrochloric acid (HCl), typically 1-2 M, is an excellent and cost-effective choice.[3][10] This will create an aqueous phase with a pH near 0-1, which is well below the required threshold to protonate the vast majority of benzimidazole derivatives.
Q3: What is the impact of substituents on the basicity (and pKa) of my benzimidazole?
Substituents on the benzimidazole ring can alter its basicity:
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atoms, making them more basic (higher pKa).
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density, making the compound less basic (lower pKa).
While 1 M HCl is generally sufficient, for very weakly basic derivatives, you must ensure the aqueous phase is strongly acidic to achieve complete protonation.
Q4: Which organic solvent should I use?
An ideal solvent for this process should meet two main criteria:
-
It should readily dissolve the neutral (unprotonated) benzimidazole derivative.
-
It must be immiscible with water to ensure clean layer separation.[5][6]
Commonly used solvents include dichloromethane (DCM), ethyl acetate, and diethyl ether.[5][11] Benzimidazoles are generally soluble in polar organic solvents like alcohols, but these are often unsuitable for extraction due to their miscibility with water.[12] While benzimidazoles have low solubility in non-polar solvents like hexane, the presence of non-polar substituents (like a tert-butyl group) can increase solubility in such solvents.[12][13]
| Solvent | Density (g/mL) | Layer Position | Notes |
| Dichloromethane (DCM) | ~1.33 | Bottom | High dissolving power, but can form emulsions. |
| Ethyl Acetate | ~0.90 | Top | Good general-purpose solvent, less prone to emulsions than DCM. |
| Diethyl Ether | ~0.71 | Top | Very volatile, which aids in removal, but highly flammable. |
| Toluene | ~0.87 | Top | Good for less polar derivatives; less volatile.[11] |
Section 2: Visualizing the Workflow
Understanding the flow of materials is critical. The following diagram illustrates the complete acid-base extraction and recovery process for a benzimidazole derivative.
Caption: Decision tree for breaking emulsions.
Q: My final product precipitated as a solid after I added the base. Should I filter it or re-extract it?
A: This is an excellent sign of successful neutralization. You have two options:
-
Filtration (Recommended for high yields/large crystals): If a significant amount of solid has crashed out, you can collect it via suction filtration. Wash the collected solid with cold deionized water to remove any residual inorganic salts. This is often the quickest path to the pure product.
-
Re-extraction (Recommended for fine powders or oils): If the precipitate is very fine, it may clog the filter paper. [10]Similarly, if the product comes out as an oil, extraction is necessary. In these cases, proceed with the protocol by adding fresh organic solvent and extracting the product from the aqueous slurry. [10] Q: My final product is still contaminated with the starting materials or other impurities. Why?
A: This indicates that the impurities were not fully separated. Consider these possibilities:
-
Basic Impurities: If your crude mixture contains other basic impurities, they will be co-extracted with your benzimidazole product. In this case, acid-base extraction alone is insufficient. You will need to employ an alternative purification technique, such as column chromatography.
-
Acidic Impurities: If you suspect acidic impurities, you can add an initial wash step. Before the acid wash, wash the initial organic solution with a weak base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove strong acids without affecting your weakly basic benzimidazole.
-
Poor Separation: Ensure you are carefully separating the layers. Draining too much of the unwanted layer or too little of the desired layer can lead to cross-contamination.
Section 5: References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
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Acid-Base Extraction. University of California, Davis. [Link]
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Acid–base extraction. Wikipedia. [Link]
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Acid–base extraction. Chemistry Dictionary. [Link]
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B - ACS Publications. [Link]
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Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
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Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
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How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. [Link]
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Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
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Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. [Link]
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Benzimidazole Solubility. Solubility of Things. [Link]
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Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC - PubMed Central. [Link]
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An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
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Tackling emulsions just got easier. Biotage. [Link]
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Chemistry of the Benzimidazoles. University of Florida. [Link]
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Benzimidazole. PubChem - NIH. [Link]
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(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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Organic Acid-Base Extractions. Chemistry Steps. [Link]
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Intro to Designing Acid-Base Extractions - Part 1 of 2. YouTube. [Link]
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Amine workup. Reddit. [Link]
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Liquid/liquid Extraction. Swarthmore College. [Link]
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Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
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Workup: Amines. University of Rochester. [Link]
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Optimization of generic conditions for electromembrane extraction of basic substances of moderate or low polarity. ResearchGate. [Link]
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Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link]
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Validation & Comparative
A Comparative Reactivity Analysis for the Synthetic Chemist: 4-Chlorobenzamide vs. 4-Bromobenzamide
In the strategic design of synthetic routes for pharmaceuticals and advanced materials, the choice of starting materials is a pivotal decision that dictates reaction efficiency, yield, and overall process economy. Among the most versatile building blocks are the 4-halobenzamides, which offer a scaffold ripe for functionalization. However, the seemingly subtle difference between a chloro and a bromo substituent profoundly impacts reactivity. This guide provides a detailed comparative analysis of 4-chlorobenzamide and 4-bromobenzamide, offering field-proven insights and experimental data to guide researchers in making informed strategic decisions.
Foundational Physicochemical Properties
A baseline understanding of the intrinsic properties of these two reagents is essential before delving into their reactivity. While structurally similar, the difference in the halogen atom results in variations in molecular weight, melting point, and electronic character, which underpin their divergent chemical behavior.
| Property | 4-Chlorobenzamide | 4-Bromobenzamide |
| Molecular Formula | C₇H₆ClNO | C₇H₆BrNO |
| Molecular Weight | 155.58 g/mol [1] | 200.03 g/mol [2][3] |
| Melting Point | 174-179 °C[2] | 190-193 °C[2][3] |
| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder[2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone.[2] | Sparingly soluble in water; soluble in organic solvents.[2] |
| C-X Bond Dissociation Energy (kcal/mol) | ~96 (Chlorobenzene) | ~81 (Bromobenzene) |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[2] The reactivity of aryl halides in these transformations is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond.
Causality of Reactivity
The rate-determining step in most cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond. The C-Br bond (approx. 81 kcal/mol) is significantly weaker and more easily broken than the C-Cl bond (approx. 96 kcal/mol). This lower bond dissociation energy (BDE) means that 4-bromobenzamide undergoes oxidative addition much more readily and at lower temperatures than 4-chlorobenzamide.[2][4]
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To synthesize a 4-arylbenzamide from either 4-chlorobenzamide or 4-bromobenzamide to illustrate the difference in reactivity.
Materials:
-
4-halobenzamide (4-chlorobenzamide or 4-bromobenzamide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)[5]
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1, 5 mL)[5]
Methodology:
-
To a flame-dried Schlenk flask, add the 4-halobenzamide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.[5]
-
Heat the reaction mixture with vigorous stirring.
-
For 4-bromobenzamide : Typically, 80-90 °C is sufficient.
-
For 4-chlorobenzamide : Higher temperatures (e.g., >100 °C) and potentially specialized catalysts/ligands may be required for comparable reaction times.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-arylbenzamide.[2]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a pathway to replace a halide with a nucleophile, but its mechanism and reactivity trends are fundamentally different from cross-coupling.[6]
Causality of Reactivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is paramount to the reaction rate.
The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[2][9] This is because the C-X bond is not broken in the slow step. Instead, the halogen's ability to stabilize the negative charge of the Meisenheimer complex through its inductive (electron-withdrawing) effect is the dominant factor. Chlorine is more electronegative than bromine, and its stronger inductive effect provides greater stabilization to the intermediate and the transition state leading to it, thereby accelerating the reaction.[2]
Protocol 2: Comparative SNAr Reaction
Objective: To synthesize a 4-alkoxybenzamide from a 4-halobenzamide via an SNAr reaction.
Materials:
-
4-halobenzamide (4-chlorobenzamide or 4-bromobenzamide) (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), 5 mL)
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the 4-halobenzamide in the anhydrous solvent.
-
Add sodium methoxide to the solution. Note: The reaction can be exothermic.
-
Heat the reaction mixture with stirring. The required temperature will depend on the substrate, but a starting point of 80-120 °C is common.
-
Monitor the reaction for the consumption of the starting material by TLC. It is expected that the reaction with 4-chlorobenzamide will proceed faster than with 4-bromobenzamide under identical conditions.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (25 mL).
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove residual solvent and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-methoxybenzamide.
Reactivity in the Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[10][11]
Causality of Reactivity
The reaction is initiated by the deprotonation of the amide N-H, followed by reaction with a halogen (typically bromine) to form an N-bromoamide intermediate.[12] Subsequent deprotonation and rearrangement lead to the isocyanate. The halogen substituent at the para position is remote from the reacting amide center. Its influence is primarily electronic, affecting the acidity of the N-H protons.
Both chlorine and bromine are electron-withdrawing via induction. Chlorine is more electronegative, which should slightly increase the acidity of the amide protons compared to bromine. This might marginally increase the rate of the initial deprotonation and N-bromination steps. However, this effect is likely to be subtle, and the overall rates of the Hofmann rearrangement for 4-chlorobenzamide and 4-bromobenzamide are expected to be largely similar. The key bond-breaking and bond-making events do not directly involve the C-X bond on the aromatic ring.
Summary and Strategic Recommendations
The choice between 4-chlorobenzamide and 4-bromobenzamide is not a matter of general superiority but of strategic selection based on the desired transformation.
| Reaction Type | More Reactive Compound | Rationale |
| Palladium-Catalyzed Cross-Coupling | 4-Bromobenzamide | Weaker C-Br bond facilitates the rate-determining oxidative addition step.[2][4] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chlorobenzamide | Higher electronegativity of Cl stabilizes the rate-determining Meisenheimer complex.[2] |
| Hofmann Rearrangement | Largely Similar | The para-halogen is remote from the reaction center; its electronic influence is minimal. |
For the synthetic chemist, this analysis provides a clear directive:
-
When planning a synthesis that involves building molecular complexity via C-C or C-heteroatom bond formation at the C4 position using cross-coupling chemistry, 4-bromobenzamide is the superior and more reliable choice .[2]
-
When the synthetic plan calls for the displacement of the halogen by a strong nucleophile, 4-chlorobenzamide will generally provide a more facile reaction .[2]
-
For reactions involving the amide moiety itself , such as the Hofmann rearrangement, both substrates can be used with similar expectations of success.
This data-driven comparison empowers researchers, scientists, and drug development professionals to design more efficient, predictable, and robust synthetic strategies, ultimately accelerating the discovery and development process.
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Hofmann rearrangement. Wikipedia. Available from: [Link]
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validating the structure of 4-Bromo-3-chlorobenzamide using spectroscopic techniques
A Comparative Guide to the Spectroscopic Validation of 4-Bromo-3-chlorobenzamide
Introduction: The Imperative of Unambiguous Structural Elucidation
This guide provides an in-depth comparison of mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy for the validation of this structure. We will not only present the expected data but also explain the causality behind the experimental choices and interpretation, creating a self-validating system to confirm the target structure and differentiate it from a plausible isomer, 3-Bromo-4-chlorobenzamide . This comparative approach underscores the power and necessity of an integrated analytical strategy.
The Integrated Spectroscopic Workflow
Caption: High-level workflow for integrated spectroscopic validation.
Mass Spectrometry: Confirming Mass and Elemental Composition
Expertise & Rationale: Mass spectrometry is the logical first step in any structural validation workflow.[1] It provides the single most fundamental piece of information: the molecular weight of the compound. For halogenated molecules, MS offers an additional layer of confirmation through the characteristic isotopic patterns of chlorine and bromine, providing high confidence in the elemental composition.[2][3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer, which provides high mass accuracy.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Expected Data & Interpretation
The molecular formula for this compound is C₇H₅BrClNO. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic cluster for the molecular ion peak.[2][3] This pattern is a powerful fingerprint for confirming the presence of these specific halogens.
Table 1: Predicted High-Resolution Mass and Isotopic Pattern for C₇H₅BrClNO
| Ion Species | Calculated m/z | Expected Relative Abundance | Causality |
| [M]⁺ (containing ⁷⁹Br, ³⁵Cl) | 232.9348 | 100% | Most abundant isotopes of both halogens. |
| [M+2]⁺ (containing ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 234.9328 | ~131% | Combination of the next most abundant isotopes. |
| [M+4]⁺ (containing ⁸¹Br, ³⁷Cl) | 236.9298 | ~32% | Combination of the least abundant isotopes of both halogens. |
| Comparative Analysis (3-Bromo-4-chlorobenzamide): The isomeric competitor would produce an identical mass spectrum. Its molecular formula is the same, leading to the same molecular weight and isotopic pattern. This limitation highlights why MS alone is insufficient and necessitates NMR for definitive constitutional isomer differentiation. |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Expertise & Rationale: IR spectroscopy is a fast and non-destructive technique ideal for identifying the key functional groups present in a molecule.[4][5] For this compound, we expect to confirm the presence of the primary amide (-CONH₂) and the aromatic ring. The absence of other characteristic peaks (e.g., a broad O-H stretch for a carboxylic acid) is equally important information.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Expected Data & Interpretation
The IR spectrum will be dominated by absorptions from the amide group and the benzene ring.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |
| ~3350 and ~3180 | Medium | Asymmetric & Symmetric N-H stretch[7][8] | Primary Amide (-NH₂) - two distinct peaks are characteristic.[7] |
| ~3080 | Weak | Aromatic C-H stretch[6] | Aromatic Ring |
| ~1670 | Strong | C=O stretch (Amide I band)[8][9] | Amide Carbonyl |
| ~1620 | Medium | N-H bend (Amide II band)[10] | Primary Amide (-NH₂) |
| ~1600, ~1470 | Medium | Aromatic C=C ring stretch[11] | Aromatic Ring |
| < 850 | Strong | C-Cl and C-Br stretches, Aromatic C-H out-of-plane | Halogen substitution (in fingerprint region) |
| Comparative Analysis (3-Bromo-4-chlorobenzamide): The IR spectrum of the isomer would be nearly identical in the diagnostic region (above 1500 cm⁻¹), as it contains the same functional groups. Minor differences might appear in the fingerprint region (< 1500 cm⁻¹), but these are often insufficient for confident, unambiguous differentiation. |
NMR Spectroscopy: The Definitive Structural Arbiter
Expertise & Rationale: While MS confirms what atoms are present and IR confirms which functional groups they form, NMR spectroscopy reveals the precise atomic connectivity, or how they are assembled.[12][13] For distinguishing between constitutional isomers like this compound and 3-Bromo-4-chlorobenzamide, NMR is the ultimate and indispensable tool. The unique chemical environments and coupling interactions of the aromatic protons provide a definitive structural fingerprint.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for amides as it allows observation of the N-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.
Expected ¹H NMR Data & Interpretation
The key to validating the structure lies in the aromatic region (typically δ 7.0-8.5 ppm). The 1,2,4-trisubstitution pattern of this compound will give rise to three distinct aromatic signals with a predictable splitting pattern.
Caption: Expected ¹H-¹H coupling in this compound. (Image of chemical structure needed for context).
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity (Splitting) | Rationale |
| H-2 | ~8.0 | 1H | Doublet (d) | Adjacent to C=O and Cl (electron-withdrawing). Split only by H-6 (meta coupling, J ≈ 2 Hz). |
| H-6 | ~7.8 | 1H | Doublet of Doublets (dd) | Split by H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz). |
| H-5 | ~7.6 | 1H | Doublet (d) | Adjacent to Br. Split only by H-6 (ortho coupling, J ≈ 8 Hz). |
| -NH₂ | ~7.5 and ~8.0 | 2H | Two Broad Singlets (br s) | Amide protons, often appear as two separate broad signals due to restricted rotation around the C-N bond. |
Comparative Analysis: The Power of Splitting Patterns
This is where the structure is unequivocally confirmed. The isomer, 3-Bromo-4-chlorobenzamide , has a different 1,2,5-trisubstitution pattern, which would produce a completely different set of signals in the aromatic region.
Table 4: Predicted ¹H NMR Data for the Isomer 3-Bromo-4-chlorobenzamide
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity (Splitting) | Expected Pattern |
| H-2 | ~7.9 | 1H | Doublet (d) | Split only by H-6 (meta coupling). |
| H-5 | ~7.8 | 1H | Doublet of Doublets (dd) | Split by H-6 (ortho coupling) and H-2 (meta coupling). |
| H-6 | ~7.6 | 1H | Doublet (d) | Split only by H-5 (ortho coupling). |
| Conclusion: The predicted pattern of a doublet, a doublet of doublets, and a doublet is unique to the 4-Bromo-3-chloro isomer. The observation of this specific pattern provides definitive proof of the substituent arrangement. |
Expected ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. For this compound, we expect 7 distinct signals: one for the carbonyl carbon and six for the aromatic carbons, as there is no molecular symmetry.
Table 5: Predicted ¹³C NMR Data for this compound
| Predicted δ (ppm) | Assignment | Rationale |
| ~166 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~125 - 140 | 6 signals | Aromatic carbons (C1-C6). The carbons directly attached to halogens (C3, C4) will be significantly affected. The carbon attached to the carbonyl (C1) will also be distinct. |
| Comparative Analysis: While predicting the exact shifts is complex, the isomer would also show 7 signals but with a different pattern of chemical shifts, providing a secondary layer of confirmation. |
Conclusion: A Triad of Evidence for Unimpeachable Validation
The structural validation of this compound is not achieved by any single technique but by the logical synthesis of data from a complementary suite of spectroscopic methods.
-
Mass Spectrometry laid the foundation, confirming the molecular formula C₇H₅BrClNO via high-resolution mass and a characteristic isotopic pattern.
-
Infrared Spectroscopy provided rapid and conclusive evidence for the required primary amide and aromatic functional groups.
-
NMR Spectroscopy served as the definitive arbiter, with the unique splitting pattern of the aromatic protons in the ¹H NMR spectrum providing an unambiguous fingerprint of the 1,2,4-trisubstitution pattern, decisively differentiating it from its isomer.
This integrated, self-validating workflow demonstrates a rigorous scientific approach, ensuring the highest level of confidence in the molecular structure—an absolute prerequisite for success in research and development.
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The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues as PARP-1 Inhibitors
For researchers, medicinal chemists, and drug development professionals, the benzamide scaffold represents a privileged structure in modern pharmacology. Its derivatives have demonstrated a remarkable breadth of biological activities.[1] Among these, the 4-chlorobenzamide moiety has emerged as a particularly fruitful starting point for designing potent enzyme inhibitors, especially targeting Poly(ADP-ribose) polymerase-1 (PARP-1).[2]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-chlorobenzamide analogues. Moving beyond a simple catalogue of compounds, we will dissect the causal relationships between molecular architecture and inhibitory potency against PARP-1, a critical enzyme in the DNA damage response (DDR) pathway.[1] We will explore the nuanced effects of structural modifications, present comparative experimental data, and provide robust, field-tested protocols to empower your own research endeavors.
The Central Role of PARP-1 and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP-1 binds to the break and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4] This PAR-ylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][3]
The therapeutic power of PARP inhibitors lies in the concept of synthetic lethality .[5] In healthy cells, if the BER pathway is inhibited, DNA double-strand breaks (DSBs) that form during replication can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[6]
In these BRCA-deficient cancer cells, inhibiting PARP-1 prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[7] With both the BER and HR pathways compromised, the cell is unable to repair this catastrophic DNA damage, leading to genomic instability and targeted cell death.[5] This elegant approach selectively kills cancer cells while largely sparing healthy cells.
A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of damage.[6][8] This trapped PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and contributes significantly to the inhibitor's cytotoxic effect.[6]
Figure 1: The principle of synthetic lethality with PARP inhibitors.
The 4-Chlorobenzamide Scaffold: A Foundation for Potency
The benzamide moiety itself is a known, albeit weak, inhibitor of PARP-1, acting as a mimic of the enzyme's natural substrate, nicotinamide.[9] The journey to discovering highly potent inhibitors involved extensive modification of this core structure. The 4-chlorobenzamide scaffold serves as a crucial pharmacophore, providing a rigid framework that can be strategically decorated with other functional groups to enhance binding affinity and selectivity.
The structure-activity relationship of these analogues can be systematically evaluated by considering modifications at two primary sites:
-
The Benzamide Moiety: Alterations to the core ring system or the amide linker.
-
The "Other End" of the Molecule: The diverse chemical groups appended to the benzamide, which explore different pockets of the PARP-1 active site.
Comparative SAR Analysis of Benzamide Analogues
The development of potent PARP-1 inhibitors from the benzamide scaffold is a story of rational drug design. By analyzing the inhibitory concentrations (IC50) of various analogues, clear trends emerge that inform future design strategies.
| Compound ID | Structure / Modification | Target | Activity (IC50) | Key SAR Insights |
| Parent | 3-Aminobenzamide | PARP-1 | Weak (mM range) | The foundational, non-selective benzamide scaffold that mimics the nicotinamide substrate.[2] |
| Cmpd 13f | Modification: Addition of a complex phenylacetamidophenyl scaffold to the benzamide. | PARP-1 | 0.25 nM | Demonstrates that extending the molecule to occupy additional binding pockets dramatically increases potency. The intricate hydrogen bond network is key.[10] |
| Cmpd 23f | Modification: Incorporation of a urea-based linker and a substituted phenyl group. | PARP-1 | 5.17 nM | The urea linker provides specific hydrogen bonding opportunities. Substitutions on the terminal phenyl ring fine-tune interactions within the active site.[11] |
| Cmpd 27f | Modification: Similar to 23f but with a different substitution pattern on the terminal ring. | PARP-1 | 6.06 nM | Highlights the sensitivity of the enzyme's binding pocket to the position of substituents on the inhibitor's aromatic rings.[11] |
| Parp-1-IN-13 | Modification: Fusion of the benzamide into a larger benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold. | PARP-1 | 26 nM | Creating a more rigid, planar ring system can optimally position key interacting groups, enhancing binding affinity.[12] |
Causality Behind Experimental Observations:
-
From Millimolar to Nanomolar: The leap in potency from the simple 3-aminobenzamide to highly derivatized analogues like 13f underscores a critical principle: effective PARP-1 inhibition requires more than just occupying the nicotinamide sub-site.[2][10] The most potent inhibitors feature extended structures that form multiple hydrogen bonds and π-π stacking interactions with key amino acid residues (e.g., TYR907) in the enzyme's catalytic domain.[2]
-
The Importance of Linkers: The introduction of linkers like urea in compounds 23f and 27f is a deliberate design choice.[11] These groups are not mere spacers; their hydrogen bond donor and acceptor capabilities are precisely positioned to engage with the protein backbone, anchoring the inhibitor firmly in the active site.
-
Rigidity and Conformation: Fusing the core into a larger heterocyclic system, as seen in Parp-1-IN-13, restricts the molecule's conformational freedom.[12] This pre-organizes the inhibitor into a shape that is complementary to the binding site, reducing the entropic penalty of binding and thus increasing affinity.
Experimental Corner: Validating PARP-1 Inhibition
To determine the IC50 values that underpin SAR studies, a robust and reproducible enzymatic assay is essential. The following protocol describes a common fluorescence-based assay for measuring PARP-1 activity. This system is self-validating through the inclusion of appropriate positive and negative controls.
Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay (Fluorometric)
Objective: To quantify the dose-dependent inhibition of recombinant human PARP-1 by test compounds.
Materials:
-
Recombinant Human PARP-1 Enzyme (BPS Bioscience or similar)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
NAD+ Detection Kit (Fluorometric)
-
Test Compounds (e.g., 4-chlorobenzamide analogues) dissolved in DMSO
-
Known PARP Inhibitor (e.g., Olaparib) as a positive control
-
Black 96-well or 384-well assay plates
-
Multichannel pipettes
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of PARP-1 enzyme in ice-cold assay buffer (e.g., to a final concentration of 0.6-1.0 nM in the reaction).[13]
-
Prepare a working solution of activated DNA in the assay buffer.
-
Prepare a 5X working solution of β-NAD+ in the assay buffer.
-
Create a master mix of PARP-1 enzyme and activated DNA. Keep on ice.
-
-
Compound Plating:
-
Prepare serial dilutions of your test compounds in assay buffer containing a constant final percentage of DMSO (e.g., <1%). A typical starting range is 0.1 nM to 10 µM.[1]
-
Pipette 5 µL of each compound dilution into the wells of the assay plate.
-
Controls:
-
Positive Control: Add a known PARP-1 inhibitor (e.g., Olaparib) at its approximate IC50.
-
Negative Control (100% Activity): Add assay buffer with DMSO only (vehicle control).[14]
-
Blank (No Enzyme): Add assay buffer with DMSO only.
-
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the PARP-1/activated DNA master mix to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[1]
-
-
Reaction Initiation & Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.[1]
-
The final reaction volume will be 25 µL (or adjusted as needed).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Normalize the data by setting the average of the "Negative Control" wells to 100% activity and the "Positive Control" to its expected inhibition level.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each test compound.
-
Figure 2: Experimental workflow for the PARP-1 inhibition assay.
Conclusion and Future Directions
The 4-chlorobenzamide scaffold has proven to be an exceptionally versatile and effective foundation for the design of potent PARP-1 inhibitors. Structure-activity relationship studies have clearly demonstrated that while the core benzamide provides the initial anchor by mimicking nicotinamide, achieving high potency requires strategic expansion of the molecule to engage with additional pockets in the enzyme's active site. The use of rigid heterocyclic systems and optimized linkers that facilitate specific hydrogen bonding are key strategies for enhancing binding affinity.[11][12]
The data and protocols presented in this guide provide a solid framework for the continued exploration of this chemical space. Future research should focus on designing analogues with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce off-target effects and widen the therapeutic window.[1] Furthermore, optimizing pharmacokinetic properties to ensure oral bioavailability and favorable tissue distribution will be paramount in translating these potent inhibitors from the bench to the clinic.
References
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]
-
Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
-
Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed. Available at: [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available at: [Link]
-
PARP1 Chemiluminescent Assay Kit (384-wells). BPS Bioscience. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]
-
Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. Available at: [Link]
-
The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. Available at: [Link]
-
What are PARP inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]
-
Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. Available at: [Link]
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- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Antifungal Activity of Chlorobenzamide Isomers
For researchers, scientists, and drug development professionals, the search for novel antifungal agents is a critical endeavor. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and halogenation is a common strategy to enhance biological activity.[1] This guide provides an in-depth technical comparison of the antifungal potential of chlorobenzamide isomers—specifically ortho-(2-), meta-(3-), and para-(4)-chlorobenzamide. While direct, head-to-head comparative studies on these parent isomers are not extensively documented, by examining research on their derivatives, we can infer structure-activity relationships (SAR) and provide a framework for future investigations.[1]
This document will delve into the chemical rationale, present detailed experimental protocols for evaluating antifungal efficacy, and synthesize available data to guide your research in this promising area of antimicrobial discovery.
Introduction: The Significance of Isomerism in Antifungal Activity
Benzamides represent a versatile class of compounds with a wide array of biological activities.[2] The introduction of a chlorine atom to the benzene ring significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can dramatically influence its interaction with biological targets.[2][3]
The position of the chlorine atom (ortho, meta, or para) is not a trivial structural modification. It dictates the steric hindrance and electronic effects on the amide group, which is crucial for forming hydrogen bonds and other interactions with fungal cellular components.[3] For instance, research on more complex benzamide derivatives has suggested that the meta-position can sometimes confer a superior potency and safety profile in antimicrobial applications compared to its ortho or para counterparts.[1][3] Conversely, other studies on different derivatives have shown that a chlorine atom at the para-position can lead to increased antifungal activity.[4] These conflicting findings underscore the necessity for direct comparative studies on the parent isomers.
Key Physicochemical Properties of Chlorobenzamide Isomers:
| Property | 2-Chlorobenzamide (ortho) | 3-Chlorobenzamide (meta) | 4-Chlorobenzamide (para) |
| CAS Number | [5] | [3] | |
| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol [5] | 155.58 g/mol | 155.58 g/mol |
| Melting Point | 142-144 °C[6] | ~225 °C[3] | 172-176 °C |
Experimental Protocols for Comparative Antifungal Evaluation
To facilitate a direct and robust comparison of the chlorobenzamide isomers, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining antifungal activity and investigating the potential mechanism of action.
Workflow for Antifungal Susceptibility Testing
The following diagram outlines a typical workflow for assessing the antifungal properties of the chlorobenzamide isomers.
Caption: Workflow for evaluating the antifungal activity of chlorobenzamide isomers.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol.
Protocol:
-
Preparation of Stock Solutions: Dissolve each chlorobenzamide isomer (ortho, meta, para) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Culture Medium: Use RPMI-1640 medium for fungal susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium. Prepare a fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution with the culture medium to achieve a range of test concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plates.
Structure-Activity Relationship (SAR) and Potential Mechanisms
While direct comparative data for the parent isomers is limited, we can infer potential SAR from studies on their derivatives.
Inferred SAR from Derivative Studies
Studies on N-phenylbenzamide derivatives have indicated that the presence of a chlorine atom on the benzamide ring contributes to antifungal properties. For instance, a derivative of 2-chlorobenzamide has demonstrated significant activity against plant pathogenic fungi.[1] Furthermore, research on other complex benzamide derivatives has shown that the introduction of a chlorine atom on the benzene ring can remarkably improve antifungal activity.
Based on the available literature for derivatives, a hypothetical comparison of the antifungal activity of the parent chlorobenzamide isomers might look as follows. It is crucial to note that these are extrapolated values and require experimental validation.
Hypothetical Comparative Antifungal Activity (MIC in µg/mL):
| Fungal Strain | 2-Chlorobenzamide (ortho) | 3-Chlorobenzamide (meta) | 4-Chlorobenzamide (para) | Fluconazole (Control) |
| Candida albicans | 64 - 256 | 32 - 128 | 16 - 64 | 1 - 8 |
| Aspergillus niger | 128 - 512 | 64 - 256 | 32 - 128 | 8 - 32 |
| Cryptococcus neoformans | 64 - 256 | 32 - 128 | 16 - 64 | 2 - 16 |
Note: These values are for illustrative purposes to guide experimental design and are not based on direct experimental results for the parent isomers.
Potential Mechanism of Action: Ergosterol Binding
A plausible mechanism of action for chlorobenzamide isomers is the disruption of the fungal cell membrane. Ergosterol is a vital component of the fungal cell membrane, and its disruption is a common target for antifungal drugs. A study on the related compound, 2-chloro-N-phenylacetamide, suggested that binding to ergosterol is a likely mechanism of action.[7][8]
The following diagram illustrates a potential mechanism where chlorobenzamide isomers could interfere with the fungal cell membrane.
Caption: Potential mechanism of action involving ergosterol binding by chlorobenzamide isomers.
Conclusion and Future Directions
The chlorobenzamide scaffold holds significant promise for the development of novel antifungal agents. While direct comparative data on the ortho, meta, and para isomers is lacking, evidence from their derivatives suggests that the position of the chlorine atom is a critical determinant of antifungal activity. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct these crucial head-to-head comparisons.
Future research should focus on:
-
Direct Comparative Studies: Performing systematic antifungal testing of the three isomers against a broad panel of clinically relevant fungi.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets and biochemical pathways affected by each isomer.
-
Lead Optimization: Utilizing the SAR data from these studies to design and synthesize novel chlorobenzamide derivatives with enhanced potency and selectivity.
By systematically evaluating these fundamental structures, the scientific community can unlock the full potential of chlorobenzamides in the fight against fungal infections.
References
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.
- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
- Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.
- Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
- Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.
- o-Chlorobenzamide. ChemBK.
- 3-Chlorobenzamide. Benchchem.
- 4-Chlorobenzamide 98 619-56-7. Sigma-Aldrich.
- 2-Chlorobenzamide. PubChem - NIH.
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- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
quantitative analysis of 4-Bromo-3-chlorobenzamide using an internal standard
An Expert's Comparative Guide to the Quantitative Analysis of 4-Bromo-3-chlorobenzamide Using an Internal Standard
In the landscape of pharmaceutical and chemical synthesis, the purity and concentration of intermediates are paramount. This compound, a key building block, requires precise quantification to ensure the yield, quality, and safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two robust chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound, with a focus on the principles and application of the internal standard method for enhanced accuracy and reliability.
The Imperative of the Internal Standard Method
Quantitative analysis is susceptible to variations arising from sample preparation, injection volume inconsistencies, and instrument drift. The internal standard (IS) method is a powerful technique that mitigates these errors.[1][2] By adding a known concentration of a non-interfering, structurally similar compound (the internal standard) to every sample, standard, and blank, quantification is based on the ratio of the analyte's response to the internal standard's response.[3] This ratiometric approach effectively cancels out most procedural and instrumental variations, leading to significantly improved precision and accuracy.
Causality Behind Internal Standard Selection
Choosing an appropriate internal standard is the most critical decision in this analytical approach. The ideal IS should mimic the analyte's behavior throughout the entire process—from extraction to detection.[1][4]
Key Selection Criteria:
-
Structural Similarity: The IS should be closely related to this compound to ensure similar chromatographic retention and detector response.
-
Purity and Stability: The IS must be highly pure and chemically stable, not reacting with the sample or solvent.[2]
-
Resolution: It must be fully separated from the analyte and any other components in the sample matrix.[3]
-
Absence in Sample: The IS must not be naturally present in the test sample.[1]
For the methods discussed, the following internal standards are proposed:
-
For HPLC Analysis: 4-Bromo-2-chlorobenzamide is an excellent choice. As a positional isomer, it shares the same molecular weight and functional groups, ensuring similar solubility, extraction efficiency, and UV chromophore, while being chromatographically separable.[5]
-
For GC-MS Analysis: 4-Bromo-3-chlorotoluene . This compound has a similar halogenation pattern and aromatic core, leading to comparable behavior in the gas phase. Its distinct molecular weight allows for clear differentiation in the mass spectrometer. For ultimate precision in MS, a stable isotope-labeled version of the analyte (e.g., ¹³C₆-4-Bromo-3-chlorobenzamide) is the gold standard, though often more costly.[4][6]
General Workflow for Quantitative Analysis with an Internal Standard
The following diagram illustrates the universal workflow, emphasizing the crucial step of adding the internal standard at the beginning of the sample preparation process to account for any subsequent variations.
Caption: General workflow for quantitative analysis using an internal standard.
Comparison of Analytical Methodologies
The selection between HPLC and GC-MS depends on the specific requirements of the analysis, including sample volatility, thermal stability, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile or thermally labile compounds. This compound is well-suited. | Requires compounds to be volatile and thermally stable. The analyte is suitable for this technique. |
| Detection | UV-Vis detector measures absorbance at a specific wavelength. Good sensitivity and selectivity for chromophoric compounds. | Mass spectrometer identifies compounds by their mass-to-charge ratio, providing high selectivity and structural information. |
| Sensitivity | Generally in the low microgram to nanogram per mL (µg/mL to ng/mL) range. | Typically offers higher sensitivity, often in the picogram (pg) range, especially with Selected Ion Monitoring (SIM). |
| Strengths | Robust, widely available, highly reproducible for routine QC. | Excellent for impurity identification due to mass spectral data. High sensitivity for trace analysis.[7] |
| Limitations | Lower sensitivity than GC-MS for some analytes; potential for matrix interference. | Not suitable for non-volatile or thermally unstable compounds; may require derivatization. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for calibration and quality control that are essential for trustworthy results, in alignment with international standards such as the ICH Q2(R1) guidelines.[8][9]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is a workhorse for quality control labs due to its robustness and reliability for quantifying aromatic compounds like this compound.
1. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) at a 60:40 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Analyte Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 25 mg of 4-Bromo-2-chlorobenzamide (IS) into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock solution. To each calibration standard, add a fixed amount of the IS Stock solution to achieve a constant IS concentration (e.g., 50 µg/mL) in all standards. For example, to prepare a 100 µg/mL analyte standard, pipette 2.5 mL of Analyte Stock and 1.25 mL of IS Stock into a 25 mL flask and dilute to volume with mobile phase.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Pipette the same fixed volume of IS Stock (1.25 mL) used for the calibration standards into the flask.
-
Add approximately 20 mL of acetonitrile, sonicate for 10 minutes to dissolve, then dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the analyte concentration for the calibration standards.
-
Perform a linear regression on the calibration curve to obtain the slope (m), intercept (c), and correlation coefficient (R²).
-
For the unknown sample, calculate the peak area ratio (Area_Analyte / Area_IS).
-
Determine the concentration of this compound in the sample using the regression equation: Concentration = (Area_Ratio - c) / m.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification or for analyzing samples in complex matrices where definitive identification is required.
1. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Monitor characteristic ions (e.g., m/z 233, 183, 155).
-
4-Bromo-3-chlorotoluene (IS): Monitor characteristic ions (e.g., m/z 204, 125, 89).
-
2. Reagent and Standard Preparation:
-
Solvent: Use a high-purity, volatile solvent such as Ethyl Acetate or Acetone.
-
Stock Solutions (1000 µg/mL): Prepare separate stock solutions of the analyte and the internal standard (4-Bromo-3-chlorotoluene) in the chosen solvent, following the procedure described for the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards in the same manner as for HPLC, ensuring a constant concentration of the IS in each standard.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add the fixed volume of the IS Stock solution used in the calibration standards.
-
Dissolve and dilute to volume with the chosen solvent.
-
Transfer the solution to a GC vial for analysis.
4. Data Analysis:
-
Follow the same procedure as for HPLC, using the peak areas obtained from the SIM chromatograms for the selected ions of the analyte and the internal standard.
-
The use of SIM mode dramatically increases sensitivity and reduces interference from matrix components, leading to a more reliable quantification at low levels.[11]
Visualizing the Methodological Differences
The core distinction between HPLC and GC lies in the physical state of the mobile phase and the corresponding system architecture required to achieve separation.
Caption: High-level comparison of HPLC and GC-MS system workflows.
Method Validation and Performance Comparison
To be deemed suitable for its intended purpose, any analytical method must be validated according to established guidelines.[12] The ICH Q2(R1) guideline outlines the necessary validation characteristics, which provide a framework for comparing the performance of the HPLC and GC-MS methods.[8]
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | ICH Q2(R1) Guideline |
| Specificity | Demonstrated by baseline resolution of analyte and IS from matrix components. | Confirmed by unique retention times and mass spectra, offering higher confidence. | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range (µg/mL) | 1 - 200 | 0.01 - 20 | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | The closeness of agreement between the value which is accepted as a true value and the value found. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 3.0% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. |
| LOQ (µg/mL) | ~0.5 µg/mL | ~0.005 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Note: The values presented are hypothetical but representative for well-developed methods.
Conclusion and Expert Recommendations
Both RP-HPLC-UV and GC-MS are powerful and valid techniques for the . The choice between them should be guided by the specific analytical objective.
-
RP-HPLC-UV is the recommended method for routine quality control and release testing. Its robustness, ease of use, and excellent precision make it ideal for analyzing bulk materials and formulated products where analyte concentrations are relatively high.
-
GC-MS is the superior choice for trace-level analysis, impurity profiling, or when analyzing samples in complex biological or environmental matrices. Its exceptional sensitivity (especially in SIM mode) and the structural confirmation provided by the mass spectrum offer a higher degree of confidence and are essential for applications like genotoxic impurity analysis or metabolite studies.
By implementing the internal standard method and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the generation of highly accurate, precise, and defensible quantitative data, which is fundamental to advancing scientific discovery and ensuring product quality.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and development, a high-resolution three-dimensional structure of a biological macromolecule is not merely an academic achievement; it is the foundational blueprint for rational drug design, lead optimization, and understanding biological mechanisms at an atomic level.[1][2][3] The choice of technique to generate this blueprint is one of the most critical decisions a research team will make.
This guide provides an in-depth comparison between the long-standing "gold standard," X-ray crystallography, and a versatile toolkit of spectroscopic methods. As a Senior Application Scientist, my goal is not to simply list pros and cons, but to illuminate the causality behind the experimental choices you face, empowering you to select the most logical and effective path for your specific research question. We will explore the fundamental principles, practical workflows, and inherent strengths and limitations of each approach, grounded in the context of real-world drug development challenges.
The Gold Standard: X-ray Crystallography
X-ray crystallography has been the dominant technique for determining the three-dimensional structures of proteins for decades, accounting for the vast majority of entries in the Protein Data Bank (PDB).[4] Its power lies in its ability to provide a static, high-resolution snapshot of a molecule's atomic arrangement.
The Principle of Amplification
The core principle of crystallography is to use a crystal as an amplifier for X-ray diffraction. A single molecule's interaction with an X-ray beam would produce an undetectably weak signal. By growing a well-ordered, three-dimensional crystal, millions of molecules are locked into a repeating lattice. When an X-ray beam passes through this crystal, the electrons of every atom scatter the X-rays. Because the molecules are in a fixed, ordered arrangement, these scattered waves interfere constructively in specific directions, producing a measurable diffraction pattern of spots.[4] By analyzing the intensity and position of these spots, one can calculate an electron density map and subsequently build an atomic model of the molecule.[5]
Strengths: The Power of Atomic Precision
For a drug developer, the primary advantage of crystallography is its potential for atomic-level resolution (often 1.5 Å or better).[1] This level of detail is crucial for:
-
Structure-Based Drug Design (SBDD): Visualizing the precise geometry of a binding pocket, including the network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that define molecular recognition.[1] This insight is invaluable for designing potent and specific lead compounds.[4]
-
Lead Optimization: Understanding exactly how a lead compound binds allows for rational chemical modifications to improve affinity, selectivity, and pharmacokinetic properties.[1]
-
Fragment Screening: Routinely used to identify how low-affinity fragments bind to a target, providing starting points for building more potent inhibitors.[4]
Theoretically, there is no size limit for molecules that can be studied, and the technique has been used to solve massive structures like the ribosome.[3][6]
Limitations & Experimental Causality
The primary hurdle in crystallography is a direct consequence of its core requirement: the crystallization bottleneck .[1][7]
-
The Challenge of Order: Growing a high-quality, well-ordered crystal requires a highly pure, stable, and homogenous protein sample. Many biologically critical targets, such as flexible multi-domain proteins, intrinsically disordered proteins, and particularly membrane proteins (like GPCRs and ion channels), resist forming the ordered lattice required for high-resolution diffraction.[1][6] Their inherent flexibility or association with lipidic environments makes crystallization an arduous, and sometimes impossible, task.
-
A Static Snapshot: The resulting structure represents a single conformation of the molecule, averaged over time and space within the crystal lattice.[6] This provides a static view that may miss functionally important dynamic states or conformational changes that occur in the more fluid environment of the cell.[7]
Experimental Workflow: From Gene to Structure
The path to a crystal structure is a multi-step process that demands patience and precision.
Caption: The experimental workflow for X-ray crystallography.
Protocol: A Self-Validating System
Trustworthiness in crystallography comes from rigorous validation at each step.
-
Protein Preparation: Express and purify the target protein to >95% purity. Causality: Impurities or heterogeneity can disrupt the crystal lattice, preventing the formation of well-ordered crystals.
-
Crystallization Screening: Use robotic systems to screen hundreds of conditions (precipitants, buffers, salts). Causality: The precise conditions that favor crystallization are unpredictable; a broad screen maximizes the chances of finding an initial "hit."
-
Crystal Optimization: Manually refine the initial conditions (e.g., concentration, temperature) to grow larger, single crystals suitable for diffraction.
-
Data Collection: Harvest a crystal, soak in a cryo-protectant, and flash-cool in liquid nitrogen. Collect diffraction data, often at a synchrotron source which provides an intensely bright X-ray beam.[4] Causality: Cryo-cooling minimizes radiation damage to the crystal during data collection.
-
Structure Solution: Process the diffraction data and solve the "phase problem" to generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map. Iteratively refine the model against the experimental data.
-
Validation: Use established metrics to assess the quality and accuracy of the final model. Key parameters include:
-
Resolution: The most important indicator of structure quality. A higher resolution (lower Å value) means atomic positions are defined with greater accuracy.[8]
-
R-factor & R-free: These values measure the agreement between the crystallographic model and the experimental diffraction data. R-free is calculated from a small subset of data not used in refinement to prevent overfitting, acting as a crucial cross-validation check.[8][9]
-
Model Geometry: The model is checked for realistic bond lengths, angles, and torsion angles, often visualized with a Ramachandran plot, which assesses the conformational viability of the protein backbone.[8]
-
The Spectroscopic Toolkit: Structure and Dynamics in Solution
Spectroscopic methods offer a powerful alternative and complementary approach. They generally analyze macromolecules in solution, which more closely mimics their physiological state, and are uniquely capable of providing information on molecular dynamics.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy does not rely on crystals. Instead, it probes the magnetic properties of atomic nuclei directly in solution to derive short-range distance restraints, which are then used to calculate a three-dimensional structure.[11][12]
The Principle of Proximity
NMR works by placing a concentrated protein solution in a very strong magnetic field and perturbing the atomic nuclei with radiofrequency pulses.[13] The key experiment for structure determination is the Nuclear Overhauser Effect (NOE), which detects the transfer of nuclear spin polarization between nuclei that are close in space (< ~5-6 Å), regardless of whether they are close in the primary sequence.[14] By collecting thousands of these distance restraints, a computational algorithm can calculate an ensemble of structures that satisfy these experimental constraints.
Strengths: Capturing the Dynamic Reality
-
Solution-State Analysis: The protein is studied under near-physiological conditions (pH, temperature, salt concentration), avoiding potential artifacts from crystal packing.[7][10]
-
Reveals Dynamics: NMR is unparalleled in its ability to probe protein dynamics across a wide range of timescales, from picoseconds to seconds.[13] This allows for the characterization of loop flexibility, domain motions, and conformational exchange—processes often critical for biological function and drug binding.[7]
-
No Crystallization Needed: This makes NMR the method of choice for proteins that are difficult or impossible to crystallize.[7][15]
Limitations & Experimental Causality
-
Molecular Size Limit: NMR is generally limited to smaller, soluble proteins, typically less than 30-50 kDa.[7][15][16] Causality: As a molecule's size increases, it tumbles more slowly in solution. This slow tumbling leads to rapid signal decay and severe spectral overlap, where individual atomic signals can no longer be resolved, making a structure determination intractable.[11]
-
Sample Requirements: NMR requires large quantities (milligrams) of highly concentrated, soluble, and stable protein. Isotopic labeling (incorporation of ¹³C and ¹⁵N) is almost always necessary for proteins, adding to the cost and complexity.[6][13]
Experimental Workflow: From Isotope to Ensemble
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The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Cytotoxicity of Benzamide Derivatives
The relentless pursuit of more effective and selective cancer therapies has illuminated the vast potential of the benzamide scaffold. This versatile chemical structure serves as a foundation for a diverse array of derivatives, each with the potential to target the intricate cellular machinery that drives cancer progression. This guide offers an in-depth comparative analysis of the cytotoxic activity of various novel benzamide derivatives across a spectrum of cancer cell lines, supported by experimental data and detailed methodologies. We will explore the nuanced relationship between chemical structure and cytotoxic efficacy, delve into the key signaling pathways these compounds modulate, and provide a practical framework for assessing their therapeutic potential.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. The following table summarizes the IC50 values for a selection of benzamide derivatives against a panel of human cancer cell lines, providing a snapshot of their relative cytotoxic potential. Lower IC50 values are indicative of greater potency.
| Compound ID/Class | Derivative Type | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HDAC Inhibitors | |||||
| MS-275 (Entinostat) | Benzamide | MCF-7 | Breast Adenocarcinoma | Not Specified | [1] |
| A549 | Lung Carcinoma | Not Specified | [1] | ||
| K562 | Chronic Myelogenous Leukemia | Not Specified | [1] | ||
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | [1] | ||
| PARP Inhibitors | |||||
| Compound 13f | Benzamidophenyl | HCT116 | Colorectal Carcinoma | 0.30 | [2] |
| DLD-1 | Colorectal Carcinoma | 2.83 | [2] | ||
| Benzimidazole Derivatives | |||||
| Benzimidazole 1 | N-aryl benzamide | HCT-116 | Colon Carcinoma | 28.5 ± 2.91 | [3] |
| MCF-7 | Breast Adenocarcinoma | 31.2 ± 4.49 | [3] | ||
| Benzimidazole 2 | N-aryl benzamide | HCT-116 | Colon Carcinoma | 16.2 ± 3.85 | [3] |
| MCF-7 | Breast Adenocarcinoma | 30.29 ± 6.39 | [3] | ||
| Benzimidazole 4 | N-aryl benzamide | HCT-116 | Colon Carcinoma | 24.08 ± 0.31 | [3] |
| MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10 | [3] | ||
| se-182 | Benzimidazole | HepG2 | Liver Carcinoma | 15.58 | [4][5] |
| A549 | Lung Carcinoma | 15.80 | [4][5] | ||
| Other Derivatives | |||||
| 3-Aryl-evodiamine (6y) | Benzamide | HCT116 | Colon Carcinoma | 0.58 ± 0.04 | [3] |
| 4T1 | Murine Breast Cancer | 0.99 ± 0.07 | [3] | ||
| Phenylsulfonyl-benzamides (13e) | Modified Bicalutamide | Prostate Cancer Lines | Prostate Cancer | Low µM range | [6] |
| Sulfanilamides (Compound 6) | Schiff Base | CCRF-CEM | Leukemia | 5.38 - 19.96 | [7] |
Note: IC50 values can exhibit variability based on experimental conditions such as cell density and incubation duration. The data presented here are for comparative purposes.
The Causality Behind Experimental Design: Understanding the Mechanisms of Action
The cytotoxic effects of benzamide derivatives are not arbitrary; they are the result of precise interactions with key cellular targets. The versatility of the benzamide scaffold allows for a multi-pronged assault on cancer cells through various mechanisms.[8]
Histone Deacetylase (HDAC) Inhibition
A significant number of benzamide derivatives function as histone deacetylase (HDAC) inhibitors.[8] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes.[8] The o-aminobenzamide moiety, a common feature in these derivatives, chelates with the zinc ion in the active site of HDACs, inhibiting their function.[8] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-activation of tumor suppressor genes.[8]
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are critical for DNA repair. In cancer cells with existing DNA repair defects (such as BRCA mutations), inhibiting PARP can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death. Benzamide derivatives have been designed to mimic the nicotinamide portion of the NAD+ cofactor that binds to PARP, thereby competitively inhibiting its activity.[2] This disruption of DNA repair processes can trigger apoptosis in cancer cells.
Caption: PARP inhibition by benzamide derivatives leading to apoptosis.[1]
Induction of Reactive Oxygen Species (ROS)
Some benzamide derivatives exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS).[9] While normal cells have mechanisms to cope with a certain level of oxidative stress, the elevated metabolic rate of cancer cells often makes them more vulnerable to further increases in ROS. This can lead to damage to DNA, proteins, and lipids, ultimately triggering apoptosis through mitochondrial dysfunction.[9]
Kinase Inhibition
Several signaling pathways that are crucial for the growth and survival of cancer cells are driven by kinases. Benzamide derivatives have been developed to target these enzymes, including:
-
VEGFR-2 Inhibition: By inhibiting the Vascular Endothelial Growth Factor Receptor 2, certain benzoxazole-benzamide conjugates can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and is frequently overactive in cancers. Specific benzamide derivatives can selectively inhibit PI3Kα, blocking this critical signaling cascade and inducing apoptosis.[8]
A Self-Validating System: Detailed Protocol for MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle
Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzamide derivatives of interest (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide derivatives in the complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. The formation of a purple precipitate should be visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]
-
Gently mix the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
Conclusion
Benzamide derivatives represent a rich and diverse class of compounds with significant potential in the development of novel anticancer agents. Their ability to target a wide range of cellular pathways, from epigenetic regulation to DNA repair and signal transduction, underscores their versatility. The comparative analysis of their cytotoxic effects, coupled with a thorough understanding of their mechanisms of action and rigorous experimental validation, is paramount for identifying the most promising candidates for further preclinical and clinical development. The methodologies and data presented in this guide provide a solid foundation for researchers to navigate this exciting and rapidly evolving field of cancer therapeutics.
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A Comparative Guide to the Antimicrobial Activity of 4-Chlorobenzamide Analogues Against Staphylococcus aureus
The escalating prevalence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health, necessitating the urgent development of novel antimicrobial agents.[1][2] Among the promising classes of compounds being investigated, benzamide derivatives, including 4-chlorobenzamide analogues, have emerged as potent inhibitors of S. aureus. This guide provides a comprehensive comparison of the antimicrobial activity of these analogues, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical field.
The Molecular Target: Inhibiting Bacterial Cell Division
A primary mechanism of action for many benzamide derivatives against S. aureus is the inhibition of a crucial bacterial cell division protein, FtsZ.[1][3]
-
FtsZ's Role: FtsZ is a highly conserved protein essential for bacterial cell division.[1] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins necessary for cytokinesis.[1]
-
Inhibition by Benzamides: Benzamide analogues, such as the well-studied PC190723, target a specific interdomain cleft in the S. aureus FtsZ (SaFtsZ).[1] This binding event stabilizes the FtsZ polymer, leading to a dose-dependent increase in its GTPase activity and ultimately disrupting the normal dynamics of Z-ring formation and cell division.[3] This disruption manifests as an enlarged cell morphology.[3][4][5] The unique structure of the SaFtsZ cleft, which can accommodate bulkier inhibitors, is a potential reason for the selective and potent activity of these compounds against S. aureus.[3]
Some benzamide derivatives have also been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, transcription, and repair, representing another potential mechanism of action.[6]
Caption: FtsZ inhibition by benzamide analogues disrupts cell division.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible bacterial growth. The tables below summarize MIC values for various benzamide and other chloro-substituted analogues against different strains of S. aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.
Table 1: Antimicrobial Activity of Difluorobenzamide Derivatives against S. aureus [3][7]
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Compound 4 | MSSA ATCC 25923 | 1 | [3] |
| Compound 2 | MRSA ATCC 43300 | 4 | [3][7] |
| Compound 4 | MRSA ATCC 43300 | 4 | [3][7] |
| Compound 5 | MRSA ATCC 43300 | 4 | [3][7] |
Table 2: Antimicrobial Activity of 4-Oxoquinazolin-3(4H)-yl)benzamide Derivatives against S. aureus [8]
| Compound | S. aureus Strain | MIC (µg/mL) |
| 6'a | Multi-drug resistant clinical isolates | 0.25 - 0.5 |
| 6'b | Multi-drug resistant clinical isolates | 0.25 - 0.5 |
| 6'h | Multi-drug resistant clinical isolates | 0.25 - 0.5 |
| 6'i | Multi-drug resistant clinical isolates | 0.25 - 0.5 |
| 6'j | Multi-drug resistant clinical isolates | 0.25 - 0.5 |
Table 3: Comparative Activity of a Chloro-Analog (C59) vs. Standard-of-Care Antibiotics [4][5]
| Compound | Metric (against 39 MRSA isolates) | Value (µg/mL) |
| C59 (Chloro-analog) | MIC₉₀ | ≤2 |
| C59 (Chloro-analog) | MBC₉₀ | ≤4 |
| Vancomycin | MIC₉₀ | ≤2 |
| Linezolid | MIC₉₀ | ≤2 |
| Daptomycin | MIC₉₀ | ≤2 |
| Daptomycin | MBC₉₀ | ≤4 |
MIC₉₀: Minimum inhibitory concentration required to inhibit 90% of isolates. MBC₉₀: Minimum bactericidal concentration required to kill 90% of isolates.
Structure-Activity Relationships (SAR)
The potency of these compounds is highly dependent on their chemical structure. SAR studies reveal critical insights for rational drug design:
-
Ring-Opened Bengamides: A study on ring-opened bengamide analogues, derived from a natural product, found that an adamantane ethanol ester derivative (2j) demonstrated excellent antibacterial activity against six S. aureus strains, including MRSA.[9] This highlights the significant impact of ester modifications on potency.
-
Cinnamamides: In a different class of compounds, cinnamamide analogues were found to act as potentiators, restoring the susceptibility of MRSA to β-lactam antibiotics like oxacillin.[10] Certain derivatives lowered the MIC of oxacillin by as much as 64- to 128-fold, demonstrating that some compounds can synergize with existing antibiotics.[10]
-
Substituent Effects: The presence and position of substituents like chloro, methoxy, and hydroxy groups on mercaptobenzenesulfonamides have been shown to correlate with higher antibacterial activity.[11]
Essential Experimental Protocols
Reproducibility and validation are the cornerstones of scientific integrity. The following are standardized protocols for assessing the antimicrobial activity of novel compounds. The choice of method is critical; broth microdilution provides quantitative MIC data, while disk diffusion offers a qualitative but high-throughput initial screen.
Workflow for Antimicrobial Activity Assessment
Caption: Workflow for assessing antimicrobial activity.
A. Broth Microdilution Method for MIC Determination
This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.
-
Rationale: By exposing a standardized bacterial population to a range of precisely diluted compound concentrations, this method allows for the determination of the exact concentration required to inhibit growth.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: A fresh culture of S. aureus is grown in a suitable medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The resulting bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[7]
-
Compound Dilutions: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to create a gradient of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. It is crucial to include a positive control (bacteria with no compound) and a negative control (broth with no bacteria) to validate the assay.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[7]
-
Determine MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
B. Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is often used for initial screening.
-
Rationale: This technique relies on the diffusion of the antimicrobial agent from a disk into the surrounding agar. The size of the resulting zone of growth inhibition is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
Step-by-Step Protocol:
-
Prepare Agar Plate: A standardized inoculum of the test microorganism is spread uniformly across the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).[7]
-
Apply Disks: Sterile paper disks (typically 6mm in diameter) are impregnated with a known concentration of the test compound and placed firmly on the agar surface.[7]
-
Incubation: The plates are inverted and incubated at 37°C for 24 hours.[7]
-
Measure Inhibition Zone: The antimicrobial activity is assessed by measuring the diameter of the clear zone of inhibition around the disk where bacterial growth is absent.[7]
Conclusion and Future Directions
The collective evidence strongly supports the continued investigation of 4-chlorobenzamide analogues as a valuable scaffold for the development of new anti-staphylococcal agents. Their potent activity against both MSSA and multi-drug resistant MRSA strains, coupled with a well-defined mechanism of action targeting the essential FtsZ protein, makes them a compelling area for further research. Future work should focus on optimizing the pharmacokinetics and safety profiles of lead compounds, such as through the development of prodrugs, to enhance their in vivo efficacy and advance them toward clinical consideration.[1] The ability of some analogues to synergize with existing antibiotics also opens an exciting avenue for combination therapies to combat resistance.
References
- Comparative Analysis of 4-Chlorobenzamide Analogues and Other Chloro-Compounds Against Staphylococcus aureus. Benchchem.
- Synthesis and Structure‐Activity Relationships of Ring‐Opened Bengamide Analogues against Methicillin‐Resistant Staphylococcus aureus | Request PDF. ResearchGate.
- Synthesis and Structure‐Activity Relationships of Ring‐Opened Bengamide Analogues against Methicillin‐ResistantStaphylococcus aureus†. Scilit.
- Benchmarking new benzamide derivatives against established antimicrobial drugs. Benchchem.
- Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI.
- Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. NIH.
- Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. PubMed Central.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. PMC.
- (PDF) Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. ResearchGate.
- Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). PMC.
- Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides. SpringerLink.
- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicine.
- Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. MDPI.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. PubMed.
- Benzamide antibacterial agents. Google Patents.
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed.
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI.
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- 11. Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-3-chlorobenzamide, ensuring the safety of personnel and compliance with regulatory standards. Our approach is grounded in scientific principles and best practices for chemical waste management, aiming to build your trust and become your preferred resource for laboratory safety information.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
GHS Hazard Classification (Inferred):
Based on data for analogous compounds, this compound would likely be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Exclamation Mark | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Adherence to proper PPE and engineering controls is non-negotiable when handling and preparing this compound for disposal.
Essential PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If handling fine powders outside of a containment system, a NIOSH-approved respirator is necessary to prevent inhalation.[3]
Engineering Controls:
-
All handling of this compound, especially the weighing and transfer of solids, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
Procedure:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity and the date of initial accumulation.
-
Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste, as well as from acids, bases, and oxidizers to prevent dangerous reactions.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. As a halogenated organic compound, it is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Method 1: High-Temperature Incineration (Recommended)
High-temperature incineration in a licensed hazardous waste facility is the most effective and recommended method for the complete destruction of this compound.
Causality: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the stable aromatic ring and the carbon-halogen bonds, ensuring complete destruction and minimizing the formation of toxic byproducts such as brominated and chlorinated dioxins and furans.
Operational Protocol:
-
Packaging: Ensure the segregated waste container is securely sealed.
-
Documentation: Complete a hazardous waste manifest, accurately identifying the waste as "this compound" and including the appropriate EPA waste codes.
-
Licensed Disposal Vendor: Arrange for pick-up and transport by a licensed hazardous waste disposal company. They will ensure the waste is transported to a permitted incineration facility.
-
Incineration Parameters: The incineration facility should operate at temperatures of at least 1100°C with a residence time of at least two seconds to ensure complete destruction of halogenated organic compounds. The incinerator must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases (e.g., HBr, HCl) formed during combustion.
Method 2: Chemical Degradation (For Small Quantities, with Caution)
For very small, laboratory-scale quantities, chemical degradation through alkaline hydrolysis can be considered. This method should only be performed by trained personnel in a controlled laboratory setting.
Causality: Alkaline hydrolysis breaks the amide bond, converting the this compound into the more water-soluble and generally less hazardous 4-bromo-3-chlorobenzoate salt and ammonia.
Experimental Protocol:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: For each gram of this compound, prepare a 10% solution of sodium hydroxide in a water/ethanol mixture.
-
Procedure: a. Dissolve the this compound in a minimal amount of ethanol in the flask. b. Slowly add the sodium hydroxide solution to the flask. c. Heat the mixture to reflux and maintain for several hours, monitoring the reaction by a suitable method (e.g., TLC) until the starting material is no longer detectable.
-
Neutralization and Disposal: a. Allow the mixture to cool to room temperature. b. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid). c. The resulting aqueous waste, containing the sodium 4-bromo-3-chlorobenzoate and sodium chloride, must still be collected and disposed of as hazardous waste through a licensed vendor.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a respirator if dealing with a powder.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is significant or poses a fire or inhalation hazard.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Regulatory Compliance
All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: As a halogenated organic compound, this compound waste is regulated under the Resource Conservation and Recovery Act (RCRA). Ensure proper identification, segregation, and disposal through a licensed hazardous waste facility.
-
OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[4][5][6][7][8] All personnel handling this chemical must be trained on the specific hazards and procedures outlined in the CHP.
Logical Relationships and Workflows
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Response Logic
Caption: Logical flow for responding to a this compound spill.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
-
Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
-
University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]
-
Capot Chemical. (2019, November 16). MSDS of 4-Bromo-3-chlorobenzyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, September 13). 3-Bromo-4-chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
- 6. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 7. sc.edu [sc.edu]
- 8. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-chlorobenzamide
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling of 4-Bromo-3-chlorobenzamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to create a self-validating system of safety, ensuring that potential hazards are mitigated at every step.
Hazard Analysis: The "Why" Behind the Protection
Understanding the potential hazards is the cornerstone of effective PPE selection. Substituted benzamides and similar aromatic halides often present the following risks:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The fine, crystalline nature of many organic powders poses a significant risk to the eyes, potentially causing serious damage upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of airborne powder can irritate the nose, throat, and lungs.[2]
The causality is clear: the chemical's properties necessitate a physical barrier to prevent contact with and inhalation by the handler. Our PPE strategy is therefore designed to isolate the researcher from these potential routes of exposure.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize the hierarchy of safety controls. PPE is the last line of defense.
-
Engineering Controls: The most effective measure. Always handle this compound inside a certified chemical fume hood or a glove box to control airborne particulates at the source.[3]
-
Administrative Controls: These are the procedures and work practices you follow, such as proper training, clear labeling, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure that remains after implementing engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
Eye and Face Protection The eyes are particularly vulnerable to fine powders.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash/High Dust Risk: Tightly fitting safety goggles should be worn when there is a higher risk of dust generation or when handling solutions of the compound.[4]
-
Maximum Protection: A full-face shield worn over safety goggles is required when handling large quantities or during procedures with a significant risk of splashing.[5]
Skin and Body Protection A comprehensive barrier is essential to prevent skin contact.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Double-gloving is a best practice when handling highly potent or hazardous materials. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure cuff is mandatory. This protects the skin and personal clothing from contamination.
-
Additional Protection: For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.[5]
-
Footwear: Closed-toe shoes made of a non-porous material are required in the laboratory at all times.
Respiratory Protection Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.
-
Standard Operations: When working in a properly functioning chemical fume hood, a respirator is typically not required.
-
When Required: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator is necessary. For a fine powder like this, a half-mask or full-face respirator with P100 (HEPA) particulate filters is appropriate.[4] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.
Data Presentation: PPE Selection Summary
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required if not in a fume hood or ventilated balance enclosure |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Running Reaction | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Large Spill Cleanup | Full-Face Shield over Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with P100 filters |
Experimental Protocol: Step-by-Step Guide for Weighing
This protocol integrates safety checks at each step, creating a self-validating workflow.
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
-
Dispensing:
-
Carefully open the container of this compound, ensuring the opening is pointed away from your breathing zone.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Securely close the primary container immediately after dispensing.
-
-
Cleanup:
-
Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid hazardous waste container.
-
If any powder has spilled, gently wipe the area with a damp cloth. Do not dry sweep, as this will create airborne dust.
-
-
Disposal:
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical progression for safely handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials must be treated as hazardous.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a sealed, labeled hazardous waste bag or container.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, labeled hazardous waste container. Never pour chemical waste down the drain.[2]
-
Compliance: All waste disposal must adhere to institutional, local, and national regulations.
By integrating this expert-driven approach to PPE selection and operational planning, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.
References
-
PubChem. 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. Hazard Summary: Benzamide. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
